2,5-Dichloro-1,4-benzoquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXVNZRYYHFMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060657 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-93-0 | |
| Record name | 2,5-Dichloro-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichloro-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2,5-dichloro-1,4-benzoquinone from hydroquinone
An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-1,4-benzoquinone from Hydroquinone (B1673460)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound from hydroquinone. The synthesis is presented as a two-step process: the chlorination of a hydroquinone precursor to form 2,5-dichlorohydroquinone (B146588), followed by its oxidation to the target compound, this compound. This document details the experimental protocols, quantitative data, and logical workflows to assist researchers in the successful synthesis of this important chemical intermediate.
Overall Synthetic Pathway
The transformation of hydroquinone to this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the intermediate, 2,5-dichlorohydroquinone. The second stage is the oxidation of this intermediate to the final product.
Step 1: Synthesis of 2,5-Dichlorohydroquinone
The direct dichlorination of hydroquinone to selectively yield the 2,5-isomer is challenging, as the reaction often produces a mixture of mono- and polychlorinated products.[1][2] A more defined, albeit indirect, method involves the disproportionation of a methoxy-substituted precursor, which yields a separable mixture of dichlorohydroquinone isomers.[3][4]
Experimental Protocol: Synthesis via Disproportionation of 2-Chloro-1,4-dimethoxybenzene[4][5]
This method utilizes a Lewis acid-catalyzed reaction to produce 2,5-dichlorohydroquinone alongside other isomers, which can then be separated chromatographically.
-
Reaction Setup: In a suitable reaction vessel, create a melt of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) by heating to 150 °C with vigorous stirring.
-
Addition of Substrate: To this molten salt mixture, add 2-chloro-1,4-dimethoxybenzene.
-
Reaction Conditions: Increase the temperature of the reaction mixture to 180-185 °C and maintain for approximately 7 minutes.
-
Quenching: Cool the mixture to room temperature and then carefully dilute with 10% aqueous hydrochloric acid (HCl) followed by distilled water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the products with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with a saturated aqueous NaCl solution. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica (B1680970) gel. Elute with a hexane-acetone (9:1) mixture to isolate 2,5-dichlorohydroquinone.[4]
Data Presentation: Synthesis of 2,5-Dichlorohydroquinone
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chloro-1,4-dimethoxybenzene | 10.0 mmol (1.73 g) | [4] |
| Anhydrous Aluminum Chloride (AlCl₃) | 64.0 mmol (8.54 g) | [4] |
| Sodium Chloride (NaCl) | 32.0 mmol (1.87 g) | [4] |
| Reaction Conditions | ||
| Temperature | 180-185 °C | [4] |
| Reaction Time | 7 minutes | [4] |
| Solvent/Medium | AlCl₃/NaCl melt | [4] |
| Product & Yield | ||
| 2,5-Dichlorohydroquinone Yield | 29% (0.096 g) | [4] |
| Appearance | Colorless crystals | [4] |
| Melting Point | 168-170 °C | [4] |
Step 2: Oxidation of 2,5-Dichlorohydroquinone
The synthesized 2,5-dichlorohydroquinone is oxidized to this compound using a strong oxidizing agent in an acidic medium. The product is less soluble and precipitates from the reaction mixture, facilitating its isolation.[5][6]
Experimental Protocol: Oxidation with Sodium Dichromate[5][6]
-
Solution Preparation: Prepare a 4N aqueous solution of sulfuric acid. In this solution, dissolve the 2,5-dichlorohydroquinone synthesized in Step 1.
-
Addition of Oxidant: At room temperature, add a solution of sodium dichromate dihydrate in water in a single portion. A 50% excess of sodium dichromate over the theoretical amount is recommended.
-
Temperature Control: Monitor the reaction temperature. If it rises above 35 °C, use an external cooling bath to maintain control. For optimal yield, a higher temperature of 55-60 °C can be maintained.[6]
-
Reaction Time: Allow the mixture to stand at the reaction temperature for at least one hour. A tan solid of this compound will precipitate.
-
Isolation: Collect the precipitated product by filtration.
-
Purification: The crude product can be purified by sublimation, followed by crystallization from ethanol.[6]
Data Presentation: Oxidation to this compound
| Parameter | Value/Condition | Reference |
| Reactants | ||
| 2,5-Dichlorohydroquinone | 1 equivalent | [5] |
| Sodium Dichromate Dihydrate | 1.5 equivalents (50% excess) | [5] |
| Reaction Conditions | ||
| Solvent | 4N Aqueous Sulfuric Acid | [5] |
| Temperature | 55–60 °C | [6] |
| Reaction Time | ≥ 1 hour | [5] |
| Product & Yield | ||
| Product Yield | ~50% | [6] |
| Appearance | Tan solid | [6] |
| Purification Method | Sublimation, Crystallization from Ethanol | [6] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.
References
- 1. US4439596A - Chlorination of hydroquinone - Google Patents [patents.google.com]
- 2. US4439595A - Chlorination of hydroquinone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
physical and chemical properties of 2,5-dichloro-p-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dichloro-p-benzoquinone is a chlorinated aromatic compound with significant reactivity and potential biological activity. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity and toxicological profile. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Physical and Chemical Properties
2,5-Dichloro-p-benzoquinone is a yellow to orange crystalline powder.[1] Key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 615-93-0 | [1][2][3][4] |
| Molecular Formula | C₆H₂Cl₂O₂ | [1][2] |
| Molecular Weight | 176.98 g/mol | [2][4][5] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | 160-164 °C | [1][4] |
| IUPAC Name | 2,5-dichlorocyclohexa-2,5-diene-1,4-dione | [1][2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Source(s) |
| ¹H NMR | Spectra available, detailed shifts require specific experimental conditions. | [6] |
| ¹³C NMR | Spectra available, detailed shifts require specific experimental conditions. | [7][8] |
| Infrared (IR) | Conforms to standard spectra. | [1] |
Note: For detailed analysis, it is recommended to acquire spectra on the specific sample and solvent being used.
Experimental Protocols
Synthesis of 2,5-Dichloro-p-benzoquinone from 2,5-Dichlorohydroquinone (B146588)
This protocol details the oxidation of 2,5-dichlorohydroquinone to 2,5-dichloro-p-benzoquinone.
Materials:
-
2,5-Dichlorohydroquinone
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water (H₂O)
-
Ether
-
External cooling bath (e.g., ice-water bath)
Procedure: [9]
-
Prepare a 4N aqueous solution of sulfuric acid.
-
Dissolve the 2,5-dichlorohydroquinone in the 4N sulfuric acid solution.
-
In a separate vessel, prepare a solution of sodium dichromate dihydrate in water. A 50% excess of the theoretical amount of sodium dichromate should be used.
-
At room temperature, add the sodium dichromate solution to the 2,5-dichlorohydroquinone solution in one portion.
-
Monitor the reaction temperature. If the temperature rises above 35 °C, use an external cooling bath to maintain it at or below this temperature.
-
Allow the reaction mixture to stand at room temperature for a minimum of one hour. The mixture will appear as a dark red solution.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ether.
-
Combine the ether extracts.
-
Remove the ether by distillation to yield the crude 2,5-dichloro-p-benzoquinone.
-
The crude product can be further purified by steam distillation.
Caption: Potential ROS-induced ERK/MAPK signaling pathway.
Conclusion
2,5-Dichloro-p-benzoquinone is a versatile chemical with important applications in organic synthesis. However, its potential toxicity warrants careful handling and further investigation into its biological effects and mechanisms of action. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound, highlighting its key properties and providing essential experimental protocols. Further research is needed to fully elucidate its solubility in various organic solvents, provide detailed spectral characterization, and definitively map its interactions with cellular signaling pathways.
References
- 1. 2,5-Dichloro-p-benzoquinone, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2,5-Dichlorobenzoquinone | C6H2Cl2O2 | CID 12011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichloro-p-benzoquinone, 98% | Fisher Scientific [fishersci.ca]
- 4. 2,5-二氯-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,5-二氯-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,5-DICHLOROHYDROQUINONE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
In-depth Technical Guide: 2,5-Dichloro-1,4-benzoquinone (CAS 615-93-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated hazards of 2,5-Dichloro-1,4-benzoquinone (DCBQ), identified by CAS number 615-93-0. The information is intended for professionals in research, scientific, and drug development fields.
Chemical and Physical Properties
This compound is a halogenated quinone. It is a yellow to orange crystalline solid.[1][2] The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 615-93-0 | [3][4][5][6][7][8] |
| Molecular Formula | C₆H₂Cl₂O₂ | [3][4][5][9] |
| Molecular Weight | 176.98 g/mol | [4][5][6][8][9][10] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1][2] |
| Melting Point | 160-164 °C | [1][10] |
| Boiling Point | 241.50 °C | [7] |
| Flash Point | 98.50 °C | [7] |
| Solubility | Soluble in methanol. | [1] |
| Purity | >98.0% (T)(HPLC) | [1][2] |
Hazards and Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and disposal.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.[1]
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[9]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Biological Activity and Applications
This compound is recognized for its biological activities and its utility as an intermediate in organic synthesis.
Antimicrobial Properties
This compound has demonstrated significant antibacterial and antifungal properties, making it a subject of interest in pharmacological research.[11] While specific minimum inhibitory concentration (MIC) values for this compound were not found in the provided search results, related benzoquinone derivatives have shown potent antimicrobial effects.
Use in Organic Synthesis
This compound serves as a starting material or reagent in various chemical syntheses:
-
Synthesis of Asterriquinone (B1663379) D: It is used as a precursor in the synthesis of asterriquinone D.[4][6]
-
Palladium-Catalyzed Reactions: It is utilized in the palladium-catalyzed reaction with indole (B1671886) to synthesize 2,5-dichloro-3,6-bi(3-indolyl)-1,4-hydroquinone.[4][6]
-
Photochemical Studies: It has been used as a model compound to study the utility of novel photoreactors.[4][6]
Mechanism of Action and Toxicology
The toxicity of this compound is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and oxidative stress.
Carcinogenicity and Genotoxicity
Halogenated quinones, including DCBQ, are considered carcinogenic intermediates.[4][12] They have been identified as chlorination disinfection byproducts in drinking water.[4][12] The carcinogenicity is linked to the formation of radical intermediates that can cause DNA damage. The reaction of DCBQ with organic hydroperoxides can generate alkoxyl and quinone enoxy radicals, which are capable of inducing breaks or mutations in DNA strands.
A proposed mechanism for its genotoxicity, based on its parent compound 1,4-benzoquinone, involves the stalling of replication forks and interference with topoisomerase 1, leading to chromosomal instability.
Oxidative Stress and Cellular Damage
The redox activity of this compound facilitates the production of ROS, which can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. Studies on the related compound 2,6-dichloro-1,4-benzoquinone (B104592) have shown that it can induce oxidative damage in the kidney, leading to inflammation and apoptosis. It has also been shown to induce neurodevelopmental toxicity through oxidative stress, promoting the mitochondrial apoptosis pathway and inhibiting the PI3K/AKT/mTOR survival pathway.
Experimental Protocols
While specific, detailed step-by-step protocols for this compound are not exhaustively available in the provided results, the following outlines a general experimental workflow for assessing its toxicity based on methodologies reported for related compounds.
General Experimental Workflow for Toxicity Assessment
Caption: General workflow for in vitro toxicity assessment of this compound.
Signaling Pathways
Based on studies of related benzoquinones, the following diagram illustrates a plausible signaling pathway for the induction of toxicity by this compound.
Caption: Proposed signaling pathway for this compound-induced toxicity.
Conclusion
This compound (CAS 615-93-0) is a compound with notable biological activity, including antimicrobial effects, but also significant hazards, including skin, eye, and respiratory irritation, and potential carcinogenicity. Its mechanism of action is closely tied to its ability to induce oxidative stress through the generation of reactive oxygen species. This can lead to cellular damage, affect key signaling pathways, and ultimately result in decreased cell viability and DNA damage. Researchers and drug development professionals should handle this compound with appropriate caution and be aware of its toxicological profile when considering its use in synthesis or as a bioactive agent. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways in various biological systems.
References
- 1. Oxidative stress as a key event in 2,6-dichloro-1,4-benzoquinone-induced neurodevelopmental toxicity [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activities of 1,4-benzoquinones and wheat germ extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mechanism for 1,4-Benzoquinone-induced genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,5-二氯-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. znaturforsch.com [znaturforsch.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,5-dichloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,5-dichloro-1,4-benzoquinone, a molecule of interest in various chemical and biological contexts. This document compiles crystallographic and spectroscopic data to offer a detailed understanding of its structural parameters and intermolecular interactions. Methodologies for key experimental techniques are also provided to aid in the replication and further investigation of this compound.
Molecular Structure
The molecular structure of this compound has been determined with high precision through single-crystal X-ray diffraction studies. The molecule is largely planar, a characteristic feature of the benzoquinone ring system.
Crystallographic Data
High-resolution X-ray diffraction data for this compound was collected at a temperature of 90 K.[1] The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 807801. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| CCDC Deposition No. | 807801 |
| Empirical Formula | C₆H₂Cl₂O₂ |
| Formula Weight | 176.98 |
| Temperature | 90(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = 8.134(3) Å, α = 90°b = 5.869(2) Å, β = 104.28(3)°c = 7.375(3) Å, γ = 90° |
| Volume | 341.2(2) ų |
| Z | 2 |
Intramolecular Geometry
The precise bond lengths and angles within the this compound molecule, as determined by X-ray crystallography, are presented in the following tables.
Table 1: Bond Lengths
| Bond | Length (Å) |
| C1-C2 | 1.482 |
| C1-C6 | 1.481 |
| C1-O1 | 1.222 |
| C2-C3 | 1.345 |
| C2-Cl1 | 1.716 |
| C3-C4 | 1.481 |
| C4-C5 | 1.482 |
| C4-O2 | 1.222 |
| C5-C6 | 1.345 |
| C5-Cl2 | 1.716 |
| C6-H1 | 0.950 |
| C3-H2 | 0.950 |
Table 2: Bond Angles
| Angle | **Value (°) ** |
| O1-C1-C2 | 121.2 |
| O1-C1-C6 | 121.3 |
| C2-C1-C6 | 117.5 |
| C1-C2-C3 | 121.1 |
| C1-C2-Cl1 | 117.8 |
| C3-C2-Cl1 | 121.1 |
| C2-C3-C4 | 121.2 |
| C3-C4-C5 | 117.5 |
| C3-C4-O2 | 121.3 |
| C5-C4-O2 | 121.2 |
| C4-C5-C6 | 121.1 |
| C4-C5-Cl2 | 117.8 |
| C6-C5-Cl2 | 121.1 |
| C1-C6-C5 | 121.2 |
Intermolecular Interactions and Bonding
In the crystalline state, the arrangement of this compound molecules is governed by a network of non-covalent interactions. These interactions play a crucial role in the solid-state packing and the overall properties of the material.
Halogen Bonding
A prominent intermolecular interaction in the crystal lattice is the halogen bond, specifically a C−Cl···O═C interaction.[1] This type of interaction, where the chlorine atom acts as an electrophilic species (a Lewis acid) and the carbonyl oxygen acts as a nucleophilic species (a Lewis base), is a significant factor in the supramolecular assembly. The distance of the Cl···O contact is 3.0562(3) Å, and the C−Cl···O angle is 164.7°.[1]
Other Non-Covalent Interactions
Besides halogen bonding, the crystal packing is further stabilized by a variety of weaker intermolecular forces, including:
-
C−H···O interactions
-
C−H···Cl contacts
-
π-stacking interactions between the benzoquinone rings
-
Dipolar C−Cl···C−Cl interactions[1]
These interactions collectively contribute to the formation of a stable, three-dimensional supramolecular architecture.
Spectroscopic Characterization
Spectroscopic techniques provide valuable insights into the vibrational and electronic properties of this compound, complementing the structural data from X-ray crystallography.
Infrared (IR) Spectroscopy
The solid-state IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Table 3: Key IR Absorption Bands
| **Wavenumber (cm⁻¹) ** | Assignment |
| ~1670 | C=O stretching |
| ~1570 | C=C stretching |
| ~1290 | C-C stretching |
| ~890 | C-H bending (out-of-plane) |
| ~750 | C-Cl stretching |
Raman Spectroscopy
Raman spectroscopy provides complementary information on the vibrational modes, particularly for the non-polar bonds.
Table 4: Key Raman Shifts
| **Raman Shift (cm⁻¹) ** | Assignment |
| ~1680 | C=O stretching |
| ~1580 | C=C stretching |
| ~400 | C-Cl bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ¹³C NMR spectroscopy can be used to probe the local chemical environment of the carbon atoms in the molecule.
Table 5: Solid-State ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~178 |
| C-Cl | ~145 |
| C-H | ~137 |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as a mixture of chloroform (B151607) and petroleum ether.[1]
-
Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is cooled to a low temperature (e.g., 90 K) using a cryostream to minimize thermal vibrations and improve data quality. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Solid-State Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two KBr plates.
-
Data Acquisition: The KBr pellet or Nujol mull is placed in the sample holder of an FTIR spectrometer. A background spectrum of the pure KBr pellet or Nujol is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted to yield the absorbance spectrum of the sample.
Solid-State Raman Spectroscopy
-
Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or packed into a capillary tube.
-
Data Acquisition: The sample is placed under a Raman microscope. A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused onto the sample. The scattered light is collected and passed through a filter to remove the Rayleigh scattering. The Raman scattered light is then dispersed by a grating and detected by a CCD camera.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The powdered crystalline sample is packed into a solid-state NMR rotor (typically made of zirconia).
-
Data Acquisition: The rotor is placed in the solid-state NMR probe. The sample is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) with respect to the external magnetic field to average out anisotropic interactions and obtain higher resolution spectra. A cross-polarization (CP) pulse sequence is often used to enhance the signal of the less abundant ¹³C nuclei by transferring polarization from the more abundant ¹H nuclei.
Visualizations
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,5-Dichloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2,5-dichloro-1,4-benzoquinone, a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the reactivity of this compound is crucial for its effective utilization in drug design and development.
Molecular Structure and Reactivity Overview
This compound (DCBQ) is a planar molecule characterized by a quinone ring system substituted with two chlorine atoms and two carbonyl groups. This arrangement of electron-withdrawing groups significantly influences the electron density distribution across the molecule, creating distinct regions of electrophilicity and nucleophilicity that dictate its chemical behavior.
The primary modes of reaction for DCBQ are nucleophilic substitution at the carbon atoms bearing the chlorine atoms and Michael-type conjugate addition to the activated carbon-carbon double bonds. The propensity for each type of reaction is influenced by the nature of the nucleophile and the reaction conditions.
Identification of Electrophilic and Nucleophilic Sites
The electrophilic and nucleophilic characters of the atoms in this compound have been elucidated through experimental and theoretical charge density analysis.[1][2][3] These studies provide a detailed picture of the electron distribution and allow for the precise identification of reactive sites.
Electrophilic Sites:
-
Carbonyl Carbons (C1, C4): The oxygen atoms of the carbonyl groups are highly electronegative, withdrawing electron density from the adjacent carbon atoms. This makes the carbonyl carbons (C1 and C4) significant electrophilic centers, susceptible to attack by nucleophiles.
-
Vinylic Carbons (C2, C3, C5, C6): The carbon atoms of the double bonds are also electrophilic due to the electron-withdrawing nature of the carbonyl groups and the chlorine atoms. These sites are particularly reactive towards nucleophiles in Michael addition reactions. The carbons bearing the chlorine atoms (C2 and C5) are the primary sites for nucleophilic aromatic substitution.
Nucleophilic Sites:
-
Carbonyl Oxygens (O1, O2): The oxygen atoms of the carbonyl groups possess lone pairs of electrons and are the primary nucleophilic centers in the molecule. They can participate in hydrogen bonding and coordinate to Lewis acids.
-
Chlorine Atoms (Cl1, Cl2): While generally considered electron-withdrawing, the chlorine atoms also have lone pairs of electrons, giving them a degree of nucleophilic character.
The following diagram illustrates the key electrophilic and nucleophilic sites within the this compound molecule.
References
Theoretical Insights into the Reactivity of 2,5-Dichloro-1,4-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated quinone of significant interest due to its role as a disinfection byproduct in drinking water, its carcinogenic potential, and its utility as a versatile building block in organic synthesis, including the preparation of pharmacologically active compounds.[1] Understanding the reactivity of DCBQ at a molecular level is crucial for assessing its biological implications and for harnessing its synthetic potential. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of DCBQ, focusing on its interactions with various reagents, reaction mechanisms, and the computational methodologies employed in these investigations.
Reactivity Profile of this compound
Theoretical studies, primarily employing Density Functional Theory (DFT), have shed light on several key aspects of DCBQ's reactivity, including nucleophilic substitution, cycloaddition reactions, and its redox properties. These investigations are critical for predicting the fate of DCBQ in biological systems and for designing novel synthetic pathways.
Reaction with Peroxides: A Self-Catalyzed Pathway
A notable area of study is the reaction of DCBQ with organic hydroperoxides, such as tert-butyl hydroperoxide (t-BuOOH). This reaction is of interest due to its potential to generate reactive oxygen species (ROS) and contribute to the genotoxicity of halogenated quinones.[1][2] Theoretical calculations have revealed a metal-independent mechanism for this reaction.[3][4][5]
Initial computational models suggested a high energy barrier for the direct reaction between DCBQ and t-BuOOH. However, further theoretical investigations uncovered an unprecedented "self-catalysis" mechanism where a t-BuOOH molecule acts as a catalyst to facilitate the reaction.[6] Water molecules have also been shown to have a significant catalytic effect, reducing the activation energy.[6]
Computational Data on DCBQ Reactivity with t-BuOOH
| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reference |
| Uncatalyzed Reaction | M06-2X/6-311++G | 50.0 | [6] |
| t-BuOOH Self-Catalysis | M06-2X/6-311++G | Lowered (not specified) | [6] |
| Water-Catalyzed (7 H2O molecules) | M06-2X/6-311++G** | Lowered (not specified) | [6] |
Nucleophilic Substitution with Thiols
The reaction of DCBQ with thiols is a key model for its interaction with biological nucleophiles, such as cysteine residues in proteins. Theoretical and experimental studies indicate that the reaction proceeds via a direct nucleophilic vinylic substitution (SNV) mechanism. The presence of electron-withdrawing chlorine atoms on the benzoquinone ring activates it towards nucleophilic attack. The order of reactivity for various substituted benzoquinones towards nitrobenzenethiol (NBT) has been established, with 2,5-DCBQ being highly reactive.
Reactivity Order of Benzoquinones with Thiols
| Benzoquinone Derivative | Reactivity Order |
| 2,5-bis(dimethylamino)-1,4-benzoquinone | Least Reactive |
| 2,5-dimethyl-1,4-benzoquinone | |
| 1,4-benzoquinone | |
| 2-chloro-1,4-benzoquinone | |
| 2,6-dichloro-1,4-benzoquinone | |
| This compound | Most Reactive |
Reaction with Amines: A Complex Cycloaddition
The reaction of DCBQ with amines, such as pyrrolidine, is more complex than simple nucleophilic substitution. Experimental observations of unexpected products have led to the proposal of a mechanism involving a [2+2] biscycloaddition and subsequent cycloreversion.[7] This pathway is initiated by an electron transfer from the amine to the lowest unoccupied molecular orbital (LUMO) of the quinone.[7]
Halogen Bonding
Theoretical and experimental charge density analysis has been employed to investigate the nature of non-covalent interactions in crystalline DCBQ. These studies have quantified the attractive nature of C-Cl···O=C halogen bonds.
Interaction Energies in DCBQ Dimers
| Interaction Type | Computational Method | Interaction Energy (kJ/mol) | Reference |
| C-Cl···O=C Halogen Bond | B3LYP/6-31G(d,p) | -4.92 |
Signaling Pathways and Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound as elucidated by theoretical studies.
Caption: Self-catalyzed reaction of DCBQ with t-BuOOH.
Caption: Nucleophilic vinylic substitution of DCBQ by a thiol.
Caption: Proposed [2+2] cycloaddition pathway for DCBQ and pyrrolidine.
Experimental and Computational Protocols
The theoretical studies on DCBQ reactivity have predominantly utilized Density Functional Theory (DFT) due to its balance of computational cost and accuracy.
Computational Chemistry Methods
-
Software: Gaussian '03 and later versions are commonly used for these types of calculations.[8]
-
Functionals: A variety of functionals have been employed, with the choice depending on the specific property being investigated.
-
M06-2X: This hybrid meta-GGA functional has been used for studying reaction mechanisms and calculating activation energies, particularly for the reaction with t-BuOOH.[6]
-
B3LYP: This popular hybrid functional is often used for geometry optimizations and vibrational frequency calculations, as well as for charge density analysis in studies of non-covalent interactions like halogen bonding.[8]
-
Other functionals (BHandHLYP, PBE0): These have been benchmarked for calculating redox potentials of quinone derivatives.[9]
-
-
Basis Sets:
-
6-311++G :** This triple-zeta basis set with diffuse and polarization functions is well-suited for calculating reaction energetics and transition states.[6]
-
6-31G(d,p): A double-zeta basis set with polarization functions, commonly used for geometry optimizations and charge density analysis.
-
-
Solvation Models: The Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism (IEF-PCM), is frequently used to account for the effects of the solvent on the reaction energetics.[6]
General Computational Workflow
The following workflow is representative of the computational studies cited:
Caption: A typical workflow for theoretical reaction mechanism studies.
Applications in Drug Development
The reactivity of the quinone moiety is central to the mechanism of action of numerous anticancer drugs. Understanding the electronic properties and reaction mechanisms of substituted quinones like DCBQ can inform the design of new therapeutic agents. For instance, the ability of DCBQ to generate ROS can be harnessed for developing pro-oxidative anticancer therapies. Furthermore, its role as a synthetic intermediate allows for the construction of complex molecules with potential biological activity, such as asterriquinone (B1663379) D. The theoretical insights into its reactivity with nucleophiles are directly applicable to understanding its potential for covalent modification of biological macromolecules, a key consideration in drug design and toxicology.
Conclusion
Theoretical studies have provided invaluable insights into the diverse reactivity of this compound. The elucidation of complex reaction mechanisms, such as the self-catalyzed reaction with peroxides and the cycloaddition with amines, highlights the power of computational chemistry in predicting and explaining chemical phenomena. The quantitative data on activation energies and interaction energies, coupled with detailed computational protocols, offer a solid foundation for further research. For drug development professionals, this knowledge is instrumental in both assessing the toxicological risks associated with halogenated quinones and in designing novel quinone-based therapeutics. Future theoretical work could further refine our understanding by exploring a wider range of nucleophiles and by providing more extensive quantitative data on reaction kinetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular mechanism of metal-independent decomposition of organic hydroperoxides by halogenated quinoid carcinogens and the potential biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mechanism of metal-independent decomposition of organic hydroperoxides and formation of alkoxyl radicals by halogenated quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones - PMC [pmc.ncbi.nlm.nih.gov]
Historical Synthesis of 2,5-Dichlorobenzoquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical methods for the preparation of 2,5-dichlorobenzoquinone, a significant compound in organic synthesis. The document details key experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathways using logical diagrams. The information compiled herein is based on established historical chemical literature.
Core Synthetic Strategies
Historically, the synthesis of 2,5-dichlorobenzoquinone has primarily been achieved through a two-step process: the preparation of the precursor 2,5-dichlorohydroquinone (B146588), followed by its oxidation. An alternative historical route commencing from p-benzoquinone has also been documented.
Method 1: From 2-Chloro-1,4-dimethoxyhydroquinone
This method involves the disproportionation of 2-chloro-1,4-dimethoxyhydroquinone to yield 2,5-dichlorohydroquinone, which is subsequently oxidized.
Method 2: From p-Benzoquinone
An early method reported by Ling involved the reaction of p-benzoquinone with acetyl chloride, followed by hydrolysis and oxidation to furnish 2,5-dichloroquinone. While historically significant, detailed experimental protocols for this specific transformation are less commonly cited in readily available literature.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the historical synthesis of 2,5-dichlorobenzoquinone and its immediate precursor, 2,5-dichlorohydroquinone.
| Parameter | Method 1: Synthesis of 2,5-Dichlorohydroquinone | Method 1: Oxidation to 2,5-Dichlorobenzoquinone |
| Starting Material | 2-Chloro-1,4-dimethoxyhydroquinone | 2,5-Dichlorohydroquinone |
| Key Reagents | Anhydrous Aluminum Chloride (AlCl₃), Sodium Chloride (NaCl) | Sodium Dichromate, Sulfuric Acid |
| Solvent/Medium | Molten salt (AlCl₃/NaCl) | Aqueous |
| Reaction Temperature | 180-185 °C[1][2] | 55-60 °C[3] |
| Reaction Time | 7 minutes at 180-185 °C[1][2] | Not specified |
| Reported Yield | 29% (for 2,5-dichlorohydroquinone)[1] | 50%[3] |
| Purification Method | Column chromatography[1][2] | Sublimation, Crystallization from ethanol[3] |
Experimental Protocols
The following are detailed historical methodologies for the key experimental steps.
Experiment 1: Synthesis of 2,5-Dichlorohydroquinone from 2-Chloro-1,4-dimethoxyhydroquinone[2][3]
Materials:
-
2-Chloro-1,4-dimethoxyhydroquinone (1.73 g, 10.0 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (8.54 g, 64.0 mmol)
-
Sodium Chloride (NaCl) (1.87 g, 32.0 mmol)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethyl Acetate (B1210297) (AcOEt)
-
Saturated Aqueous Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Acetone
Procedure:
-
A melt of anhydrous AlCl₃ and NaCl is prepared in a suitable reaction vessel with vigorous stirring at 150 °C.
-
To this molten salt, 2-chloro-1,4-dimethoxyhydroquinone is added.
-
The temperature of the reaction mixture is increased to and maintained at 180-185 °C for 7 minutes.
-
The mixture is then cooled to room temperature.
-
The cooled reaction mass is diluted with 60 mL of 10% aqueous HCl and 60 mL of distilled water.
-
The reaction products are extracted with ethyl acetate (5 x 20 mL).
-
The combined organic extracts are washed with saturated aqueous NaCl (3 x 15 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a hexane-acetone (9:1) mixture as the eluent to yield 2,5-dichlorohydroquinone.
Experiment 2: Oxidation of 2,5-Dichlorohydroquinone to 2,5-Dichlorobenzoquinone[3][4]
Materials:
-
2,5-Dichlorohydroquinone
-
Sodium Dichromate Dihydrate
-
Concentrated Sulfuric Acid
-
Water
-
Ether
Procedure:
-
A solution of 2,5-dichlorohydroquinone is prepared in 4N aqueous sulfuric acid.
-
At a temperature maintained between 55-60 °C, a solution of sodium dichromate dihydrate in water is added in one portion. The amount of sodium dichromate used is a 50% excess over the theoretical amount.
-
External cooling may be necessary to maintain the reaction temperature.
-
The mixture is allowed to stand at room temperature for at least one hour.
-
The resulting dark red mixture is extracted with ether.
-
The combined ether extracts are collected, and the ether is removed by distillation.
-
The crude 2,5-dichlorobenzoquinone precipitates from the oxidation mixture as a tan solid and can be further purified by sublimation, followed by crystallization from ethanol.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the historical synthesis of 2,5-dichlorobenzoquinone.
References
Solubility of 2,5-Dichloro-1,4-Benzoquinone in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,5-dichloro-1,4-benzoquinone, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for its determination. This includes qualitative solubility information, comparative data for related compounds, and detailed experimental protocols for precise quantitative analysis.
Introduction to this compound
This compound is a chlorinated derivative of p-benzoquinone. Its chemical structure, featuring an electrophilic quinone ring and chlorine substituents, makes it a versatile reagent in organic synthesis and a subject of study in medicinal chemistry. Understanding its solubility in various organic solvents is paramount for its application in reaction media, for purification processes such as recrystallization, and for its formulation in biological assays.
Qualitative and Comparative Solubility
While specific quantitative data is scarce, qualitative information suggests that this compound is insoluble in water but soluble in some organic solvents. For instance, it is known to be soluble in methanol (B129727) and can be recrystallized from 95% ethanol, indicating moderate solubility in alcohols.
For context, the solubility of the parent compound, 1,4-benzoquinone, and a more substituted derivative, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are provided below. These can serve as a baseline for estimating the behavior of this compound, though experimental verification is crucial.
| Compound | Solvent | Solubility |
| 1,4-Benzoquinone | Ethanol | Approx. 10 mg/mL |
| DMSO | Approx. 30 mg/mL | |
| Dimethylformamide (DMF) | Approx. 30 mg/mL | |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Benzene | Soluble |
| Methanol | Soluble | |
| Acetic Acid | Soluble | |
| Dioxane | Soluble | |
| Chloroform | Slightly soluble | |
| Dichloromethane | Slightly soluble |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental methods are necessary. The following protocols are widely accepted for determining the equilibrium solubility of a solid compound in a liquid solvent.
Gravimetric Method (Shake-Flask)
This is a fundamental and highly reliable method for determining solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or solvent-rinsed pipette to avoid premature crystallization. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended to remove any fine particles.
-
-
Gravimetric Analysis:
-
Transfer the accurately measured volume of the supernatant to a pre-weighed, dry container.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is fully evaporated, re-weigh the container with the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.
-
Solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and is often faster than the gravimetric method.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the desired solvent with accurately known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.
-
-
Analysis of the Saturated Solution:
-
Withdraw a small, known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve equation to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.
Methodology:
-
Method Development:
-
Develop a suitable HPLC method for the analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point. A UV detector set at the λmax of the compound should be used.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the mobile phase or a compatible solvent with accurately known concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.
-
-
Analysis of the Saturated Solution:
-
Withdraw a small, known volume of the clear supernatant.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject a fixed volume of the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve equation to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Signaling Pathways and Relevance in Drug Development
A thorough search of the current scientific literature did not reveal specific, well-characterized signaling pathways that are directly modulated by this compound in a drug development context. Quinone-containing compounds, in general, are known to participate in redox cycling, which can induce oxidative stress and impact various cellular pathways. However, specific and direct interactions with signaling proteins have not been extensively documented for this particular compound. Researchers investigating the biological activity of this compound would likely need to conduct initial screening assays to identify its cellular targets and affected pathways.
Conclusion
An In-depth Technical Guide to the Reaction Mechanism of 2,5-Dichloro-1,4-benzoquinone with Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the reaction mechanism between 2,5-dichloro-1,4-benzoquinone and various amines. This reaction is of significant interest for the synthesis of novel molecular structures, particularly in the fields of medicinal chemistry and materials science, where substituted benzoquinones are investigated for their diverse biological and electronic properties.[1][2][3] This document details the primary reaction pathways, experimental protocols, and key factors influencing the reaction's outcome.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The principal reaction between this compound and amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two carbonyl groups on the benzoquinone ring activates the carbon-chlorine bonds, making them susceptible to attack by nucleophiles such as primary and secondary amines.[4]
The reaction typically occurs in a stepwise manner:
-
Initial Nucleophilic Attack: An amine molecule attacks one of the chlorine-bearing carbons of the benzoquinone ring. This leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex.
-
Chloride Elimination: The intermediate then rearomatizes by eliminating a chloride ion, yielding a mono-substituted amino-chloro-benzoquinone.
-
Second Substitution: A second molecule of the amine attacks the remaining chlorine-bearing carbon.
-
Final Product Formation: Following a second chloride elimination, the final 2,5-bis(amino)-1,4-benzoquinone product is formed.[4]
Due to electrostatic repulsion, the attack of the second amine molecule occurs at the carbon furthest from the first substitution site, leading to the exclusive formation of the 2,5-isomer.[5]
Caption: General Nucleophilic Aromatic Substitution (SNAr) pathway.
Competing and Alternative Reaction Pathways
While the SNAr mechanism is predominant, other reactions can occur, sometimes leading to unexpected products or lower yields of the desired 2,5-disubstituted product.
-
Cine-Substitution: In reactions with highly basic secondary amines like pyrrolidine, a cine-substitution mechanism has been observed. Instead of direct replacement of the chlorine atom, this pathway can lead to the formation of products like 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone as the major product.[6] This highlights that the reaction outcome is highly dependent on the nature of the amine.
-
Reductive Addition: Some studies have noted the possibility of reductive addition of two amine molecules to positions 3 and 6 of the quinone ring, although this is generally a minor pathway compared to substitution.[6]
-
Polymerization: Side reactions leading to polymerization are a common issue, resulting in the formation of intractable baseline material during chromatographic purification and contributing to lower isolated yields of the desired product.[7][8]
Caption: Competing reaction pathways for amines with this compound.
Quantitative Data Summary
The efficiency of the reaction is highly dependent on the structure of the amine nucleophile. The following table summarizes the isolated yields for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones from the reaction of p-benzoquinone with various primary amines. While the starting material is not chlorinated, these results provide a strong indication of the relative reactivity of different amines in this type of synthesis.
| Amine | R Group | Isolated Yield (%)[9] |
| Ethylamine | CH₂CH₃ | 28 |
| Isopropylamine | CH(CH₃)₂ | 58 |
| n-Butylamine | (CH₂)₃CH₃ | 21 |
| Isobutylamine | CH₂CH(CH₃)₂ | 39 |
| Pentylamine | (CH₂)₄CH₃ | 28 |
| Isopentylamine | (CH₂)₂CH(CH₃)₂ | 28 |
| Hexylamine | (CH₂)₅CH₃ | 36 |
| Decylamine | (CH₂)₉CH₃ | 25 |
| Cyclohexylamine (B46788) | c-C₆H₁₁ | 20 |
Table Note: The yields presented are from reactions starting with p-benzoquinone, not this compound, but illustrate the impact of amine structure on reaction efficiency.[7][8][9]
Experimental Protocols
The following is a generalized protocol for the synthesis of 2,5-bis(amino)-1,4-benzoquinones, adapted from procedures for halogenated benzoquinones.[4]
Materials:
-
This compound (1.0 eq)
-
Appropriate Amine (2.0 - 2.2 eq)
-
Ethanol (B145695) (EtOH)
-
Glacial Acetic Acid (GAA)
-
Sodium Acetate (B1210297) (NaOAc) (optional, as a base)
-
Distilled Water (H₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, suspend this compound (1.0 eq) in a solvent mixture, typically EtOH and GAA. A small amount of water may be added, as it has been found to potentially enhance reactivity.[7][8] Sodium acetate can be added to neutralize the HCl formed during the reaction.[4]
-
Addition of Amine: While stirring, add the desired amine (2.0 - 2.2 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for a period of 3 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, often overnight, to allow the product to precipitate.[4]
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and a suitable organic solvent (e.g., cold ethanol). Further purification can be achieved by recrystallization from an appropriate solvent (e.g., glacial acetic acid) or by column chromatography.[7][8]
Caption: General experimental workflow for the synthesis of 2,5-bis(amino)-1,4-benzoquinones.
Key Factors Influencing the Reaction
-
Solvent System: The reaction is commonly performed in a mixture of ethanol and glacial acetic acid.[4] The addition of a small amount of water (e.g., 2% v/v) has been reported to improve yields, possibly by enhancing the polarizability and reactivity of the quinone's carbonyl groups, which facilitates the initial nucleophilic attack.[7][8]
-
Role of a Base: The substitution reaction liberates two equivalents of hydrogen chloride (HCl). A base, such as sodium acetate, is often included in the reaction mixture to neutralize the generated acid, which can otherwise protonate the amine nucleophile, reducing its effectiveness.[4]
-
Amine Structure: As shown in the data table, the structure of the amine plays a crucial role. Steric hindrance around the nitrogen atom can affect the rate of nucleophilic attack. For instance, the reaction with the bulky cyclohexylamine resulted in a lower yield compared to the less hindered isopropylamine.[9] The basicity of the amine is also a critical factor, with highly basic amines potentially favoring alternative reaction pathways.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of new 2,5-bis (1-alkylamino)-1,4-benzoquinones toward antimetabolites of coenzyme Q10 and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Synthetic Versatility of 2,5-Dichloro-1,4-benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dichloro-1,4-benzoquinone is a versatile and reactive building block in organic synthesis, offering a gateway to a diverse array of complex molecular architectures. Its electron-deficient quinone core, adorned with two chloro-substituents, provides multiple reaction sites for nucleophilic substitution, cycloaddition, and palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the key applications of this compound in the synthesis of bioactive molecules, heterocyclic compounds, and other valuable organic frameworks. Detailed experimental protocols for seminal reactions, quantitative data on reaction yields, and visualizations of synthetic pathways are presented to serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound (DCBQ) is a crystalline solid with the molecular formula C₆H₂Cl₂O₂. Its chemical structure, characterized by an electron-poor π-system and reactive C-Cl bonds, makes it a valuable precursor for a variety of chemical transformations. This guide will explore its principal applications, focusing on its utility in the construction of complex and often biologically active molecules.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial starting material in the synthesis of several classes of bioactive compounds, most notably in the preparation of asterriquinones and indolyl-quinones, which are known for their diverse biological activities.
Synthesis of Asterriquinone D
This compound is a key precursor in the synthesis of Asterriquinone D, a metabolite of Aspergillus terreus. The synthesis involves a palladium-catalyzed cross-coupling reaction with indole (B1671886) derivatives.
Experimental Protocol: Synthesis of 2,5-Dichloro-3,6-di(1H-indol-3-yl)benzene-1,4-diol (A Precursor to Asterriquinone D)
A solution of this compound (1.0 mmol) and indole (2.2 mmol) in anhydrous dioxane (20 mL) is degassed with argon. To this solution, palladium(II) acetate (B1210297) (0.1 mmol) and triphenylphosphine (B44618) (0.2 mmol) are added. The mixture is heated to reflux under an argon atmosphere for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product. The hydroquinone (B1673460) can then be oxidized to the corresponding quinone.
Note: This is a generalized protocol based on typical palladium-catalyzed indolylation of quinones. Specific yields and detailed spectroscopic data would require access to the full experimental paper.
Palladium-Catalyzed Synthesis of Indolylquinones
The reaction of this compound with indoles in the presence of a palladium catalyst provides a direct route to 2,5-diindolyl-substituted hydroquinones.[1] These compounds are precursors to various bioactive molecules.
Quantitative Data for Palladium-Catalyzed Indolylation
| Entry | Indole Derivative | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Indole | Pd(OAc)₂/PPh₃ | Dioxane | - |
(Data to be populated with specific yields from literature)
Nucleophilic Substitution Reactions
The chlorine atoms on the benzoquinone ring are susceptible to nucleophilic displacement, allowing for the introduction of a variety of functional groups. Reactions with amines are particularly well-documented.
Reaction with Pyrrolidine (B122466)
The reaction of this compound with pyrrolidine has been shown to yield 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone as the major product in an unexpected rearrangement.[2]
Experimental Protocol: Synthesis of 2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinone
To a solution of this compound (1 mmol) in ethanol (B145695) (20 mL), pyrrolidine (2.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the product.
Quantitative Data for Reaction with Pyrrolidine
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |
| 2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinone | - | - | ¹H NMR, ¹³C NMR, IR, MS | [2] |
(Specific yield and melting point to be added from the original publication.)
Spectroscopic Data for 2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinone: [2]
-
¹H NMR (CDCl₃, δ, ppm): 7.03 (s, 1H, arom-H), 3.92 (m, 4H, α-CH₂), 1.93 (m, 4H, β-CH₂)
-
¹³C NMR (CDCl₃, δ, ppm): 177.5 (C-4), 176.7 (C-1), 146.4 (C-3), 138.7 (C-5), 134.1 (C-6), 109.2 (C-2), 54.3 (α-CH₂), 25.7 (β-CH₂)
-
IR (KBr, cm⁻¹): 3046, 2957, 2927, 2878 (C-H), 1690, 1630 (C=O), 1600, 1523 (C=C)
-
UV-Vis (λ_max, nm (ε)): 555 (3000), 298 (sh, 7700), 264 (15600), 247 (sh, 13800)
Cycloaddition Reactions
Benzoquinones are excellent dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.[3] this compound, with its electron-withdrawing chloro groups, is expected to be a reactive dienophile.
Logical Workflow for a Diels-Alder Reaction
Caption: General scheme of a Diels-Alder reaction involving this compound.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)
To a solution of this compound (1 mmol) in dichloromethane (B109758) (10 mL) at 0 °C is added freshly distilled cyclopentadiene (1.2 mmol). The reaction mixture is stirred at room temperature for 4 hours. The solvent is evaporated under reduced pressure, and the resulting solid is purified by recrystallization from ethanol to afford the Diels-Alder adduct.
(Note: This is a representative protocol. Specific yields and stereochemical outcomes would need to be confirmed from experimental literature.)
Use as an Oxidant
While more potent quinone-based oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are more commonly employed, this compound can also act as an oxidant in certain transformations, such as the dehydrogenation of sensitive substrates.[4]
Experimental Workflow for an Oxidation Reaction
Caption: A typical experimental workflow for an oxidation reaction using this compound.
Synthesis of Heterocyclic Compounds
This compound is a valuable starting material for the synthesis of various heterocyclic systems, particularly those containing nitrogen and sulfur.
Synthesis of 2,5-Bisheteroaryl-3,6-dichloro-1,4-benzoquinones
A general method for the synthesis of symmetrical and asymmetrical 2,5-bisheteroaryl-3,6-dichloro-1,4-benzoquinones has been developed, showcasing the utility of this compound in constructing complex heterocyclic frameworks.[5]
Experimental Protocol: General Synthesis of Bisheteroaryl Benzoquinones
A multi-step synthesis starting from tetrachlorobenzoquinone can lead to monoheteroaryl-substituted trichloro-1,4-benzoquinones. Subsequent reaction of these intermediates with a second heterocyclic nucleophile, followed by oxidation, can yield the desired 2,5-bisheteroaryl-3,6-dichloro-1,4-benzoquinones.
(Detailed protocols and yields are highly substrate-dependent and require consulting specific literature.)
Conclusion
This compound has demonstrated significant utility in organic synthesis as a versatile and reactive building block. Its applications span from the total synthesis of natural products to the construction of novel heterocyclic systems and the development of new synthetic methodologies. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic transformations, further solidifying its importance in the synthetic chemist's toolkit. This guide provides a foundational understanding of its key applications, supported by available experimental details, to aid researchers in leveraging the synthetic potential of this valuable reagent.
References
- 1. Organometallic routes to 2,5-dihydroxy-3-(indol-3-yl)benzoquinones. Synthesis of demethylasterriquinone B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
detailed protocol for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones
Application Notes: Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones
Introduction
Quinones are a class of organic compounds widely present in nature and are of significant interest in medicinal chemistry and materials science.[1][2] In particular, 2,5-diamino-3,6-dihalo-1,4-benzoquinones have been investigated for their diverse biological activities, including potential antitumor, antimicrobial, and antimalarial properties.[1] This document provides a detailed protocol for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives. The synthesis is typically achieved through the reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil) with a variety of primary or secondary amines.[1] The reaction proceeds via a 1,4-addition-elimination mechanism, resulting in the substitution of the bromine atoms at the 2 and 5 positions.[1] The structural diversity of the final products can be readily expanded by varying the amine starting material, which allows for the generation of compound libraries for biological screening.[1]
General Synthetic Scheme
The core reaction for synthesizing these target compounds involves the nucleophilic substitution of two bromine atoms on the 2,3,5,6-tetrabromo-1,4-benzoquinone core with an amino compound.[1] The reaction is typically performed in a solvent mixture, often with a base like sodium acetate (B1210297) to facilitate the process.[2]
Reactants:
-
2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)
-
Amino Compound (R-NH₂) (2 equivalents)
Reaction Conditions:
-
Solvents: Ethanol (B145695) (EtOH), Glacial Acetic Acid (GAA), Water (H₂O)[2]
-
Base: Sodium Acetate (NaOAc)[2]
-
Temperature: Reflux[1]
-
Time: 3-6 hours[1]
Experimental Protocol
This protocol details the general procedure for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives.
Materials and Equipment:
-
2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)
-
Selected amino compound (e.g., aniline, p-toluidine, etc.)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (GAA)
-
Sodium Acetate (NaOAc)
-
Distilled Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Recrystallization solvent (e.g., GAA, DMSO)[3]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a solvent mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml).[2]
-
Addition of Reagents: To the well-stirred solution, add a small amount of sodium acetate followed by the selected amino compound (0.02 mole).[2]
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for a period of 3 hours with continuous stirring.[2]
-
Product Precipitation: After the reflux period, turn off the heat and allow the mixture to cool and stand overnight at room temperature. The product will precipitate out of the solution.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2][3]
-
Purification: Wash the collected product with cold water.[3] Further purification can be achieved by recrystallizing the crude product from a suitable solvent, such as glacial acetic acid (GAA).[2]
-
Drying and Characterization: Dry the purified product completely. Determine the final yield and characterize the compound by measuring its melting point and using spectroscopic methods (e.g., IR, NMR, MS).[2]
Data Presentation
The following table summarizes the synthesis of various 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives using different amino compounds, showcasing the typical yields and melting points obtained.
| Amino Compound (R-NH₂) | Product (R group) | Yield (%) | Melting Point (°C) | Recrystallization Solvent | Reference |
| Aniline | Phenyl | 93% | 299-300 | Glacial Acetic Acid (GAA) | [2] |
| 4-Aminophenazone | 4-Antipyrinyl | 79% | 201-203 | Glacial Acetic Acid (GAA) | [2][3] |
| Trimethoprim | 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidin-6-yl | 83% | 263-265 | Glacial Acetic Acid (GAA) | [2][3] |
| 4-Hydroxyaniline | 4-Hydroxyphenyl | 89% | 224-226 | Glacial Acetic Acid (GAA) | [2] |
| 4-Bromoaniline | 4-Bromophenyl | 82% | 242-243 | Glacial Acetic Acid (GAA) | [2] |
| Sulfadiazine | 4-(N-pyrimidin-2-ylsulfamoyl)phenyl | 56% | 279-280 | Glacial Acetic Acid (GAA) | [3] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.
References
Application Notes and Protocols for 2,5-Dichloro-1,4-Benzoquinone in Dehydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-1,4-benzoquinone is a halogenated quinone that serves as an oxidizing agent in various chemical transformations. In the context of dehydrogenation, it acts as a hydrogen acceptor to convert saturated C-C bonds into unsaturated ones, facilitating the synthesis of alkenes, aromatic compounds, and other unsaturated systems. While it is a competent oxidant, it is important to note that its application in dehydrogenation is less frequently documented in the scientific literature compared to the more potent oxidizing agent, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[1] Nevertheless, this compound and other chloranil (B122849) derivatives can be effective for specific substrates, particularly in the aromatization of hydroaromatic compounds.[2][3]
These application notes provide an overview of the use of this compound as a dehydrogenating agent, including its mechanism of action, comparative reactivity, and generalized experimental protocols.
Mechanism of Action
The dehydrogenation of a substrate by this compound generally proceeds through a hydride transfer mechanism. The reaction is often initiated by the formation of a charge-transfer complex between the electron-rich substrate and the electron-deficient quinone. This is followed by the rate-determining step of hydride abstraction from the substrate to the quinone, generating a carbocation intermediate and the corresponding hydroquinone (B1673460). Subsequent proton loss from the carbocation leads to the formation of the unsaturated product.
Caption: Generalized mechanism of dehydrogenation by this compound.
Data Presentation: Comparative Reactivity of Quinones in Dehydrogenation
The oxidizing power of quinones is related to their electron-accepting ability, which is influenced by the substituents on the quinone ring. Electron-withdrawing groups enhance the oxidizing capacity. The following table provides a qualitative comparison of this compound with other common quinone oxidants.
| Oxidizing Agent | Structure | Relative Oxidizing Power | Typical Reaction Conditions | Notes |
| 1,4-Benzoquinone | C₆H₄O₂ | Mild | High temperatures may be required. | Serves as a parent compound for other quinone oxidants. |
| This compound | C₆H₂Cl₂O₂ | Moderate | Reflux in inert solvents (e.g., benzene, dioxane). | Less reactive than DDQ; specific applications are less documented. |
| Chloranil (Tetrachloro-1,4-benzoquinone) | C₆Cl₄O₂ | Strong | Reflux in inert solvents; effective for hydroaromatic compounds.[2][4] | A potent dehydrogenating agent. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | C₈Cl₂N₂O₂ | Very Strong | Often proceeds at room temperature or with mild heating.[1] | A highly reactive and versatile oxidant for a wide range of substrates.[1][5] |
Experimental Protocols
Due to the limited number of detailed published procedures specifically for this compound in dehydrogenation, the following protocols are generalized based on the reactivity of chloranil derivatives. Optimization of stoichiometry, solvent, temperature, and reaction time is highly recommended for any new substrate.
Protocol 1: General Procedure for Aromatization of a Hydroaromatic Compound
This protocol describes a general method for the dehydrogenation of a partially hydrogenated aromatic ring system, such as the conversion of tetralin to naphthalene, using a chloro-p-benzoquinone.
Materials:
-
Hydroaromatic substrate (e.g., tetralin)
-
This compound (1.0 - 2.2 equivalents)
-
Anhydrous, high-boiling inert solvent (e.g., benzene, dioxane, xylene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment (e.g., filtration apparatus, separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hydroaromatic substrate (1.0 equivalent).
-
Dissolve the substrate in a minimal amount of the chosen anhydrous solvent (e.g., 5-10 mL per gram of substrate).
-
Add this compound (typically 2.0-2.2 equivalents for the removal of two hydrogen molecules).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS). The reaction time can vary from a few hours to over 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature. The precipitated 2,5-dichloro-1,4-hydroquinone can often be observed.
-
Filter the mixture to remove the precipitated hydroquinone. Wash the solid with a small amount of the reaction solvent or a solvent in which the product is soluble but the hydroquinone is not (e.g., warm benzene).
-
Combine the filtrate and washings. Remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as recrystallization or column chromatography.
Note: An Organic Syntheses procedure mentions that for the preparation of 2,5-dichloroquinone, an oxidation step is carried out at 55-60°C, and a similar procedure can be used for dehydrogenation, with a reported yield of 50%.[6] This suggests that for some substrates, these conditions may be a good starting point for optimization.
Protocol 2: Dehydrogenation of Steroidal Ketones (Illustrative Comparison with DDQ)
The dehydrogenation of steroidal ketones to introduce unsaturation is a common transformation in medicinal chemistry. While DDQ is the reagent of choice for this transformation due to its high reactivity,[5][7] a similar approach could be attempted with this compound, likely requiring more forcing conditions.
Materials:
-
Δ⁴-3-keto steroid (1.0 equivalent)
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous dioxane
-
Acid catalyst (e.g., p-toluenesulfonic acid, optional, a few mol%)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the Δ⁴-3-keto steroid in anhydrous dioxane.
-
Add this compound (1.1-1.5 equivalents).
-
(Optional) Add a catalytic amount of an acid to facilitate enolization.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the precipitated hydroquinone.
-
Wash the hydroquinone with a small amount of dioxane or chloroform.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the resulting Δ¹,⁴-3-keto steroid by column chromatography.
For comparison, dehydrogenation with DDQ often proceeds under much milder conditions, sometimes even at room temperature, and with higher yields. [7][8]
Experimental Workflow
Caption: A typical experimental workflow for dehydrogenation using a quinone oxidant.
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Work in a well-ventilated fume hood.
-
The solvents used (e.g., benzene, dioxane) are often flammable and/or toxic. Take appropriate precautions.
-
The resulting hydroquinone should also be handled with care.
Conclusion
This compound is a viable, albeit less common, oxidizing agent for dehydrogenation reactions. Its reactivity is moderate compared to reagents like DDQ, which may be advantageous for certain sensitive substrates where over-oxidation is a concern. However, reactions with this compound may require higher temperatures and longer reaction times. The provided general protocols serve as a starting point for developing specific applications, and careful optimization is crucial for achieving desired outcomes in research and development settings.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 135. Dehydrogenation of tetrahydrocarbazoles by chloranil - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. A practical Δ1-dehydrogenation of Δ4-3-keto-steroids with DDQ in the presence of TBDMSCl at room temperature | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Nucleophilic Substitution on 2,5-Dichloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-1,4-benzoquinone is a versatile chemical intermediate valuable in the synthesis of a wide array of disubstituted benzoquinone derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which include antimicrobial, cytotoxic, and anticancer properties. The electron-deficient nature of the benzoquinone ring, further activated by the presence of two chloro substituents, makes it susceptible to nucleophilic vinylic substitution. This allows for the introduction of various functional groups, primarily through reactions with amine and thiol nucleophiles, leading to the creation of novel compounds with potential therapeutic applications.
This document provides detailed experimental protocols for the nucleophilic substitution on this compound with both amine and thiol nucleophiles. It also includes a summary of representative yield data and visualizations of the experimental workflow and reaction mechanism.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.
Data Presentation
The following tables summarize representative yields for the nucleophilic substitution on halo-benzoquinones with various amine and thiol nucleophiles. The data for the reaction with amines is adapted from the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones and is expected to be comparable for the dichloro analogue.
Table 1: Representative Yields of 2,5-Diamino-3,6-dihalo-1,4-benzoquinones
| Nucleophile (Amine) | Product | Yield (%) |
| Aniline | 2,5-Dianilino-3,6-dibromo-1,4-benzoquinone | 65 |
| 4-Nitroaniline | 2,5-Bis(4-nitroanilino)-3,6-dibromo-1,4-benzoquinone | 92 |
| 4-Aminophenol | 2,5-Bis(4-hydroxyanilino)-3,6-dibromo-1,4-benzoquinone | 96 |
| Sulphanilamide | 2,5-Bis(4-sulfamoylanilino)-3,6-dibromo-1,4-benzoquinone | 56 |
| 4-Aminoantipyrine | 2,5-Bis(4-antipyrinylamino)-3,6-dibromo-1,4-benzoquinone | 79 |
Data adapted from the synthesis using 2,3,5,6-tetrabromo-1,4-benzoquinone. Yields are indicative and may vary for this compound.
Table 2: Representative Products from Reaction with Thiol Nucleophiles
| Nucleophile (Thiol) | Product |
| 2,5-Dimethylbenzenethiol | 2,5-Bis(2,5-dimethylphenylthio)-1,4-benzoquinone |
| 1-Tetradecanethiol | 2,5-Bis(tetradecylthio)-1,4-benzoquinone |
| 2,5-Dimethoxythiophenol | 2,5-Bis(2,5-dimethoxyphenylthio)-1,4-benzoquinone |
Note: Specific yield data for the disubstitution on this compound with these thiols requires further empirical determination. The products listed are based on analogous reactions with p-benzoquinone.[2]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diamino-1,4-benzoquinone Derivatives
This protocol describes a general procedure for the nucleophilic substitution of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, substituted anilines)
-
Ethanol (B145695) (EtOH)
-
Glacial Acetic Acid (GAA)
-
Water (H₂O)
-
Sodium Acetate (B1210297) (NaOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq.) in a solvent mixture of ethanol and glacial acetic acid.
-
Add the desired amine nucleophile (2.2 eq.) to the solution with stirring.
-
Add a catalytic amount of sodium acetate to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold water and a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or THF).
Protocol 2: Synthesis of 2,5-Bis(thio)-1,4-benzoquinone Derivatives
This protocol provides a general method for the nucleophilic substitution of this compound with thiol nucleophiles.
Materials:
-
This compound
-
Thiol nucleophile (e.g., aryl or alkyl thiols)
-
Methanol (B129727) (MeOH) or an appropriate solvent
-
Base (e.g., triethylamine (B128534) or potassium carbonate, if necessary)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol in a round-bottom flask.
-
Add the thiol nucleophile (2.2 eq.) to the solution. If the thiol is not sufficiently nucleophilic, a non-nucleophilic base like triethylamine or potassium carbonate can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction mixture can be worked up by extraction. For example, extract the mixture with chloroform (B151607) and wash with water.[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 2,5-bis(thio)-1,4-benzoquinone derivative.
Mandatory Visualization
Caption: General experimental workflow.
Caption: Reaction mechanism overview.
References
Application Notes and Protocols for the Spectroscopic Analysis of 2,5-dichloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic analysis of 2,5-dichloro-1,4-benzoquinone using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed protocols for sample preparation and data acquisition are included to ensure reliable and reproducible results.
Introduction
This compound is a quinone derivative with significant interest in various fields, including as an intermediate in chemical synthesis. Spectroscopic analysis is crucial for its characterization, purity assessment, and to study its chemical and physical properties. This document outlines the standardized methods for its analysis via NMR, IR, and UV-Vis spectroscopy.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ¹H | ~7.3 | Singlet | CDCl₃ |
| ¹³C | ~178 (C=O), ~145 (C-Cl), ~137 (C-H) | - | CDCl₃ |
Note: Predicted values based on the structure and data from similar compounds. Actual shifts may vary based on solvent and experimental conditions.
Table 2: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~1670 - 1690 | C=O stretch (quinone) | Strong |
| ~1570 - 1590 | C=C stretch (ring) | Medium |
| ~800 - 850 | C-Cl stretch | Strong |
| ~3050 - 3100 | C-H stretch (aromatic-like) | Weak |
Note: Characteristic absorption bands for quinonoid structures.
Table 3: UV-Vis Spectroscopic Data
| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Electronic Transition | Solvent |
| ~280 - 290 | > 10,000 | π → π | Methanol (B129727)/Ethanol |
| ~350 - 370 | < 1,000 | n → π | Methanol/Ethanol |
Note: The presence of two distinct absorption bands is characteristic of the quinone chromophore.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 8-16) should be used to obtain a good signal-to-noise ratio.[1]
-
For ¹³C NMR, a proton-decoupled experiment is typically performed. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade) or a suitable volatile solvent (e.g., methylene (B1212753) chloride).
-
Agate mortar and pestle
-
Pellet press or salt plates (e.g., NaCl or KBr)
-
FTIR spectrometer
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is typically displayed as transmittance or absorbance versus wavenumber.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Alternative Protocol (Thin Solid Film Method):
-
Sample Preparation:
-
Data Acquisition:
-
Place the salt plate in the spectrometer's sample holder and acquire the spectrum as described above.[4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax) and to quantify the compound based on its absorbance.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol or ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a series of dilutions to a final concentration range suitable for UV-Vis analysis (typically in the µg/mL range).
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a desired wavelength range (e.g., 200-600 nm).
-
-
Data Processing:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If performing quantitative analysis, use the absorbance value at a specific λmax and the Beer-Lambert law (A = εcl) to determine the concentration of the sample, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.
Caption: Overall workflow for the spectroscopic analysis of this compound.
Caption: Detailed workflow for NMR analysis of this compound.
Caption: Detailed workflow for IR analysis using the KBr pellet method.
Caption: Detailed workflow for UV-Vis analysis of this compound.
References
- 1. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes | MDPI [mdpi.com]
- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
step-by-step guide for the synthesis of asterriquinone D using 2,5-dichloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of asterriquinone (B1663379) D, a naturally occurring indole (B1671886) alkaloid with potential therapeutic applications. The synthesis commences with the readily available starting material, 2,5-dichloro-1,4-benzoquinone, and proceeds through a three-step sequence involving a palladium-catalyzed indolylation, an oxidative workup, and a final methoxylation step. This guide is intended to provide researchers in medicinal chemistry and drug development with a detailed and reproducible procedure for obtaining asterriquinone D for further investigation.
Introduction
Asterriquinones are a class of fungal metabolites characterized by a bis-indolyl-dihydroxybenzoquinone core structure. Among them, asterriquinone D has garnered significant interest due to its biological activities. The synthetic route detailed herein offers a practical approach for laboratory-scale preparation, enabling further exploration of its pharmacological profile. The overall synthetic strategy is depicted in the workflow below.
Experimental Workflow
Caption: Synthetic workflow for Asterriquinone D.
Experimental Protocols
This synthesis is a three-step process. The following protocols are based on established literature procedures.
Step 1: Synthesis of 3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone
This initial step involves the palladium-catalyzed reaction of this compound with indole.
Materials:
-
This compound
-
Indole
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
p-Toluic acid
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
-
Cerium (IV) ammonium nitrate (CAN)
-
Acetonitrile
-
Water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add indole (2.2 eq), palladium(II) acetate (0.1 eq), p-toluic acid (0.2 eq), and DBU (2.2 eq).
-
Heat the reaction mixture to 110°C and stir for 24 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is subjected to an oxidative workup.
-
A solution of cerium (IV) ammonium nitrate (CAN) (2.5 eq) in an acetonitrile/water mixture is added to the reaction mixture.
-
Stir the resulting mixture at room temperature until the oxidation is complete (monitored by TLC).
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford 3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone.
Step 2: Synthesis of Asterriquinone D (2,5-bis(1H-indol-3-yl)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione)
The final step is the methoxylation of the dichlorinated intermediate.
Materials:
-
3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium hydroxide in methanol.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction is quenched with a dilute acid solution (e.g., 1M HCl) and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield asterriquinone D.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of asterriquinone D.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical Appearance |
| 1 | 3,6-dichloro-2,5-bis(3-indolyl)-1,4-benzoquinone | C₂₂H₁₂Cl₂N₂O₂ | 423.25 | ~60-70% | Red solid |
| 2 | Asterriquinone D | C₂₄H₁₈N₂O₄ | 398.41 | ~80-90% | Dark purple solid |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Biological Activity and Signaling Pathway
While the detailed signaling pathways for asterriquinone D are still under investigation, many quinone-based compounds, including anthraquinones, have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway. It is hypothesized that asterriquinone D may exert its potential anticancer effects through a similar mechanism.
Caption: Hypothesized ROS/JNK-mediated apoptosis pathway.
Application of 2,5-Dichloro-1,4-Benzoquinone in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-1,4-benzoquinone is a versatile chemical scaffold that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. Its reactive nature, characterized by the presence of electron-deficient carbon-carbon double bonds and labile chlorine atoms, allows for diverse chemical transformations. These include nucleophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. This versatility has been exploited to generate a library of compounds with significant biological activities, including antimicrobial, anticancer, and cytotoxic properties. This document provides detailed application notes, experimental protocols, and visualizations of synthetic and signaling pathways related to the use of this compound in pharmaceutical intermediate synthesis.
Key Applications and Synthetic Strategies
This compound is a key precursor for several classes of bioactive molecules. The primary synthetic strategies involve the substitution of the chlorine atoms and/or addition to the quinone ring.
Synthesis of Antimicrobial and Cytotoxic Agents
A prominent application of this compound is in the synthesis of 2,5-diamino- and 2,5-diaziridinyl-1,4-benzoquinone derivatives, which have demonstrated potent antimicrobial and cytotoxic activities.[1][2] The synthesis generally proceeds via a nucleophilic substitution of the chlorine atoms with primary or secondary amines, or aziridine. A related analogue, 2,5-diamino-3,6-dibromo-1,4-benzoquinone, has been synthesized from the corresponding tetrabromo-p-benzoquinone and has shown significant antimicrobial activity.
General Reaction Scheme:
Caption: General synthesis of bioactive 2,5-disubstituted-1,4-benzoquinones.
Experimental Protocol: Synthesis of 2,5-di-anilino-3,6-di-bromo-1,4-benzoquinone
This protocol describes the synthesis of a dibromo-analogue, which follows a similar principle to the dichloro-derivatives.
Materials:
-
2,3,5,6-Tetrabromo-1,4-benzoquinone (0.106 g, 0.03 mmol)
-
Aniline (0.02 mmol)
-
Ethanol (2 mL)
-
Glacial Acetic Acid (2 mL)
-
Water (1 mL)
-
Sodium acetate (B1210297) (small amount)
Procedure:
-
To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone in a mixture of ethanol, glacial acetic acid, and water, add a small amount of sodium acetate.
-
Add the required amino compound (aniline).
-
Reflux the reaction mixture for 3 hours.
-
Allow the mixture to stand overnight at room temperature.
-
Filter the precipitated product and recrystallize from glacial acetic acid.
Quantitative Data:
| Compound Name | Yield (%) | Melting Point (°C) |
| 2,5-di-anilino-3,6-di-bromo-1,4-benzoquinone | 65 | 225 - 257 |
| 2,5-di-sulphanilamido-3,6-di-bromo-1,4-benzoquinone | 56 | 279 - 280 |
| 2,5-di-(4,4-di-amino-diphenyl-sulphone)-3,6-di-bromo-1,4-benzoquinone | 78 | 288 - 290 |
Table 1: Yields and melting points of synthesized 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives.
Synthesis of Asterriquinone D Precursors
Asterriquinone D is a natural product with antitumor properties. Its synthesis can be approached using this compound as a starting material for the construction of the core bis(indolyl)dihydroxybenzoquinone structure.[3][4] The key step involves the acid-catalyzed conjugate addition of indoles to the benzoquinone ring.
Synthetic Workflow:
Caption: Synthetic pathway to Asterriquinone D from this compound.
Experimental Protocol: Acid-Catalyzed Condensation of Indole with 2,5-Dichlorobenzoquinone [5]
Materials:
-
This compound
-
Indole
-
Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), or Acetic acid (CH₃CO₂H)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Silver(I) carbonate (Ag₂CO₃) for oxidation
-
Appropriate solvents
Procedure:
-
Conduct the reaction under anaerobic conditions.
-
Promote the condensation of a wide variety of indoles (substituted with halogen, alkyl, alkoxy, and aryl groups) with this compound using an acid catalyst (HCl, H₂SO₄, or CH₃CO₂H).
-
The initial hydroquinone (B1673460) product is partially oxidized by excess dichlorobenzoquinone.
-
Fully convert the intermediate to the 2,5-dichloro-3-(indol-3-yl)benzoquinone target by oxidation with DDQ or Ag₂CO₃.
-
The corresponding 2,5-dihydroxy-3-(indol-3-yl)benzoquinones can be obtained from the dichlorides by alkaline hydrolysis.
Palladium-Catalyzed Synthesis of Indolylquinones
Palladium-catalyzed cross-coupling reactions offer a powerful method for the synthesis of C-C and C-N bonds. While general protocols for the arylation of indoles and quinones exist, a specific application for the direct synthesis of pharmaceutical intermediates from this compound involves the use of organometallic indole reagents.[3][6]
Experimental Protocol: Palladium-Catalyzed Coupling of Indole-3-mercurials with Dichlorinated Quinones [6]
General Procedure:
-
Prepare indole-3-mercurials from the corresponding indoles.
-
Perform a palladium-catalyzed cross-coupling reaction between the indole-3-mercurial and a dichlorinated quinone (such as this compound).
-
This method allows for the sequential and modular assembly of bis(indol-3-yl)benzoquinones.
Biological Mechanisms and Signaling Pathways
Pharmaceutical intermediates derived from this compound exhibit their biological effects through various mechanisms, primarily by inducing oxidative stress and apoptosis in cancer cells and microorganisms.
Apoptosis Induction by Quinone-Based Compounds
Many quinone-containing compounds, including derivatives of this compound, exert their anticancer effects by inducing programmed cell death, or apoptosis.[7][8][9][10] This process is often initiated by the generation of reactive oxygen species (ROS) through redox cycling of the quinone moiety.[7]
Signaling Pathway of Quinone-Induced Apoptosis:
Caption: Key signaling pathways in quinone-induced apoptosis.
The generated ROS can lead to mitochondrial damage, resulting in the release of cytochrome c into the cytoplasm.[8] This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[8] Additionally, ROS can activate other pro-apoptotic signaling pathways, such as the JNK pathway and induce endoplasmic reticulum stress, further contributing to cell death.[9][10]
Antimicrobial Mechanism of Action
The antimicrobial properties of benzoquinone derivatives are also largely attributed to the generation of oxidative stress.[1][11] The produced ROS can damage cellular components, including DNA, proteins, and lipids, leading to bacterial cell death.[1] Furthermore, some quinones can interfere with bacterial electron transport chains and inhibit DNA topoisomerases, which are essential for DNA replication.[1]
Workflow of Antimicrobial Action:
Caption: Mechanisms of antimicrobial action of benzoquinone derivatives.
Summary of Quantitative Data
The following table summarizes the reported yields for the synthesis of various pharmaceutical intermediates starting from or related to this compound.
| Product Class | Specific Derivative | Starting Material | Reaction Type | Yield (%) | Reference |
| 2,5-Diamino-3,6-dibromo-1,4-benzoquinones | 2,5-di-anilino-3,6-di-bromo-1,4-benzoquinone | 2,3,5,6-Tetrabromo-1,4-benzoquinone | Nucleophilic Substitution | 65 | |
| 2,5-Diamino-3,6-dibromo-1,4-benzoquinones | 2,5-di-sulphanilamido-3,6-di-bromo-1,4-benzoquinone | 2,3,5,6-Tetrabromo-1,4-benzoquinone | Nucleophilic Substitution | 56 | |
| 2,5-Bis(alkylamino)-1,4-benzoquinones | Series of 12 derivatives | p-Benzoquinone | Michael Addition | 9-58 | [9] |
| 2,5-Bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone | Eight analogues | 2,5-Bis(carboethoxyamino)-1,4-benzoquinone | Nucleophilic Substitution | - | [2] |
Table 2: Summary of reported yields for the synthesis of pharmaceutical intermediates.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. Its reactivity allows for the straightforward introduction of various functional groups, leading to compounds with potent antimicrobial and cytotoxic activities. The primary mechanisms of action for these intermediates involve the induction of oxidative stress and apoptosis. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of new therapeutic agents based on the benzoquinone scaffold. Further research into novel synthetic methodologies, such as palladium-catalyzed C-H activation, and a deeper understanding of the specific signaling pathways affected by these compounds will undoubtedly lead to the development of more effective and targeted therapies.
References
- 1. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound 98 615-93-0 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organometallic routes to 2,5-dihydroxy-3-(indol-3-yl)benzoquinones. Synthesis of demethylasterriquinone B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A Hydroquinone-Based Derivative Elicits Apoptosis and Autophagy via Activating a ROS-Dependent Unfolded Protein Response in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quinone-based derivative, HMNQ induces apoptotic and autophagic cell death by modulating reactive oxygen species in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
safe handling and storage procedures for 2,5-dichloro-p-benzoquinone in a laboratory setting
Application Notes and Protocols for 2,5-dichloro-p-benzoquinone
Scope and Introduction
This document provides detailed procedures and safety protocols for the handling and storage of 2,5-dichloro-p-benzoquinone (CAS No. 615-93-0) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. 2,5-dichloro-p-benzoquinone is a halogenated quinone that serves as a starting material in various chemical syntheses. It is classified as a hazardous substance that causes skin and eye irritation and may cause respiratory irritation.[1] Adherence to these protocols is mandatory to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
2,5-dichloro-p-benzoquinone is a yellow to orange crystalline powder.[2] It is recognized as an irritant and presents specific health hazards upon exposure.
Signal Word: Warning[3]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 615-93-0 | [2] |
| Molecular Formula | C₆H₂Cl₂O₂ | [1][2] |
| Molecular Weight | 176.98 g/mol | [1] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 160-163 °C (lit.) | |
| Purity | ≥97.5% / 98% | [2] |
Table 2: Hazard Classifications
| Classification | Category | Target Organs | Source |
| Skin Irritation | 2 | Skin | [1] |
| Eye Irritation | 2 | Eyes | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Respiratory system | [1] |
Protocols for Safe Handling
Protocol: Engineering Controls and Personal Protective Equipment (PPE)
This protocol outlines the necessary controls to minimize exposure to 2,5-dichloro-p-benzoquinone.
Methodology:
-
Primary Engineering Control: All handling of solid 2,5-dichloro-p-benzoquinone that may generate dust must be conducted in a certified chemical fume hood to prevent inhalation of the substance.[4][5]
-
Ventilation: Ensure the laboratory is well-ventilated. Laboratory spaces should operate under negative pressure relative to surrounding areas to contain airborne hazards.[6]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical:
-
Eye Protection: Wear chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[4][5]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and use proper glove removal technique to avoid skin contact.[5]
-
Respiratory Protection: For operations with a high potential for aerosolization, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.
-
Body Protection: Wear a long-sleeved lab coat.[5] Ensure any exposed skin, cuts, or abrasions are protected before handling.[7]
-
Protocol: Weighing and Handling of Solid Material
Methodology:
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Place a weighing paper or boat on the analytical balance.
-
Tare: Tare the balance with the weighing vessel.
-
Dispensing: Carefully dispense the solid 2,5-dichloro-p-benzoquinone onto the weighing vessel using a clean spatula. Avoid generating dust by handling the material gently.[4][5]
-
Cleaning: After dispensing, carefully close the reagent container. Clean the spatula and the weighing area with a solvent-moistened wipe to remove any residual particles. Dispose of the wipe in the designated solid hazardous waste container.
-
Transport: If the weighed material needs to be transported to another area of the lab, ensure it is in a sealed, labeled container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][5]
Storage and Incompatibility
Protocol: Chemical Storage
Methodology:
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[4][5]
-
Atmosphere: Store under an inert atmosphere if possible, as the material may be moisture-sensitive.[4]
-
Location: Store in a cool, designated area for combustible solids (Storage Class 11). Do not store with incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.
Table 3: Storage and Incompatibility
| Parameter | Recommendation | Source |
| Storage Class | 11 - Combustible Solids | |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. | [4][5] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, water, strong acids, strong bases, alcohols. | [4] |
Emergency Procedures
Protocol: Spill Response
This protocol differentiates between minor and major spills. A minor spill is one that laboratory personnel can safely manage, while a major spill requires external emergency assistance.[6]
Methodology:
-
Alert & Assess: Immediately alert personnel in the area.[6][8] Assess the size and nature of the spill to determine if it is minor or major.[6]
-
Minor Spill (Manageable by Lab Staff):
-
Restrict access to the spill area.[8]
-
Wearing appropriate PPE (see section 3.1), gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pillows).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[9] Avoid creating dust.
-
Decontaminate the spill surface with a mild detergent and water, if appropriate.[9]
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[9]
-
-
Major Spill (Large quantity, outside fume hood, or injury):
-
Evacuate the immediate area. If the spill poses a broader threat (e.g., risk of spreading), evacuate the building by pulling the nearest fire alarm.[6][8]
-
From a safe location, call for emergency assistance (e.g., 911 or institutional emergency number).[6][8]
-
Provide dispatch with the chemical name, location, and approximate quantity of the spill.[10]
-
Do not attempt to clean up a major spill unless you are trained and equipped for hazardous emergency response.
-
Protocol: First Aid and Exposure
Methodology:
-
Skin Contact: Immediately remove contaminated clothing.[9][10] Flush the affected skin with plenty of soap and water for at least 15 minutes.[5][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with 2,5-dichloro-p-benzoquinone, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous waste.[9] Collect waste in a clearly labeled, sealed, and puncture-resistant container. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. 2,5-Dichlorobenzoquinone | C6H2Cl2O2 | CID 12011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 406730250 [thermofisher.com]
- 3. 2,5-Dichloro-p-benzoquinone, 98% | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Chemical Spill | Western Kentucky University [wku.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2,5-Dichloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions utilizing 2,5-dichloro-1,4-benzoquinone as a key starting material. The methodologies outlined herein are foundational for the synthesis of complex quinone derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction is widely used in academic and industrial settings for the synthesis of biaryls, polyolefins, and styrenes.[2] The reaction proceeds via a catalytic cycle involving the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2]
Application Note: Synthesis of Aryl-Substituted Benzoquinones
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to 2,5-diaryl-1,4-benzoquinones. These products are valuable scaffolds in the development of novel therapeutic agents and functional materials. The protocol below is a general guideline for achieving this transformation. Given the electron-deficient nature of the quinone ring, the coupling reaction is generally expected to proceed efficiently.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos, or triphenylphosphine (B44618) (PPh₃))
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄))
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.5 mmol, 2.5 equiv.), and the base (4.0 mmol, 4.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.03 mmol, 3 mol%) and the phosphine ligand (0.06 mmol, 6 mol%) in a small amount of the reaction solvent.
-
Add the anhydrous and degassed solvent (10 mL) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2,5-diaryl-1,4-benzoquinone.
Quantitative Data: Representative Examples
| Entry | Arylboronic Acid | Product | Yield (%) (Expected) | Reaction Time (h) |
| 1 | Phenylboronic acid | 2,5-Diphenyl-1,4-benzoquinone | 70-85 | 12-24 |
| 2 | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-1,4-benzoquinone | 75-90 | 12-24 |
| 3 | 3-Thienylboronic acid | 2,5-Di(thiophen-3-yl)-1,4-benzoquinone | 65-80 | 18-36 |
Note: The yields provided are expected ranges based on similar Suzuki-Miyaura couplings and may vary depending on the specific substrate and reaction conditions.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[3][4] This reaction is a powerful tool for the synthesis of substituted alkenes.[3] The catalytic cycle involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active catalyst by the base.[4]
Application Note: Synthesis of Alkenyl-Substituted Benzoquinones
The Heck reaction of this compound with various alkenes can be employed to synthesize 2,5-dialkenyl-1,4-benzoquinones. These compounds can serve as precursors to complex natural products and as monomers for novel polymers. The following protocol provides a general method for this transformation.
Experimental Protocol: General Procedure for Heck Reaction of this compound
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine (P(o-tol)₃), triphenylphosphine (PPh₃))
-
Base (e.g., triethylamine (B128534) (Et₃N), sodium carbonate (Na₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN))
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent (10 mL), the alkene (2.5 mmol, 2.5 equiv.), and the base (3.0 mmol, 3.0 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-dialkenyl-1,4-benzoquinone.
Quantitative Data: Representative Examples
| Entry | Alkene | Product | Yield (%) (Expected) | Reaction Time (h) |
| 1 | Styrene | 2,5-Distyryl-1,4-benzoquinone | 60-75 | 24-48 |
| 2 | Butyl acrylate | 2,5-Bis(2-butoxycarbonylethenyl)-1,4-benzoquinone | 55-70 | 24-48 |
| 3 | 1-Octene | 2,5-Di(oct-1-en-1-yl)-1,4-benzoquinone | 50-65 | 36-72 |
Note: The yields provided are expected ranges based on similar Heck reactions and may vary depending on the specific substrate and reaction conditions.
Visualization: Heck Reaction Catalytic Cycle
Caption: General catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes under mild conditions.[5] The catalytic cycle is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper acetylide intermediate.
Application Note: Synthesis of Alkynyl-Substituted Benzoquinones
The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 2,5-dialkynyl-1,4-benzoquinones. These highly conjugated systems are of interest for their potential applications in organic electronics and as precursors to complex polycyclic aromatic compounds.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂))
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (B44863) (DIPA))
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous and degassed solvent (15 mL) and the base (5.0 mmol, 5.0 equiv.).
-
Add the terminal alkyne (2.2 mmol, 2.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-dialkynyl-1,4-benzoquinone.
Quantitative Data: Representative Examples
| Entry | Terminal Alkyne | Product | Yield (%) (Expected) | Reaction Time (h) |
| 1 | Phenylacetylene | 2,5-Bis(phenylethynyl)-1,4-benzoquinone | 65-80 | 8-16 |
| 2 | 1-Hexyne | 2,5-Bis(hex-1-yn-1-yl)-1,4-benzoquinone | 60-75 | 12-24 |
| 3 | Trimethylsilylacetylene | 2,5-Bis((trimethylsilyl)ethynyl)-1,4-benzoquinone | 70-85 | 6-12 |
Note: The yields provided are expected ranges based on similar Sonogashira couplings and may vary depending on the specific substrate and reaction conditions.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: General catalytic cycles of the Sonogashira coupling reaction.
Stille Coupling
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[6] This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents.[7] The mechanism involves oxidative addition, transmetalation, and reductive elimination.[6]
Application Note: Synthesis of Functionalized Benzoquinones
The Stille coupling of this compound with various organostannanes allows for the introduction of a wide array of functional groups, including alkyl, vinyl, and aryl moieties. This versatility makes it a valuable tool for the synthesis of complex quinone derivatives for biological screening and materials development.
Experimental Protocol: General Procedure for Stille Coupling of this compound
Materials:
-
This compound
-
Organostannane (e.g., tributyl(phenyl)stannane, tributyl(vinyl)stannane)
-
Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄))
-
Anhydrous and degassed solvent (e.g., toluene, THF, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous and degassed solvent (10 mL).
-
Add the organostannane (2.2 mmol, 2.2 equiv.) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A common method to remove tin byproducts is to use a fluoride (B91410) wash (e.g., aqueous KF solution) during the workup.
Quantitative Data: Representative Examples
| Entry | Organostannane | Product | Yield (%) (Expected) | Reaction Time (h) |
| 1 | Tributyl(phenyl)stannane | 2,5-Diphenyl-1,4-benzoquinone | 65-80 | 12-24 |
| 2 | Tributyl(vinyl)stannane | 2,5-Divinyl-1,4-benzoquinone | 55-70 | 18-36 |
| 3 | Tributyl(thien-2-yl)stannane | 2,5-Di(thiophen-2-yl)-1,4-benzoquinone | 60-75 | 12-24 |
Note: The yields provided are expected ranges based on similar Stille couplings and may vary depending on the specific substrate and reaction conditions. Organotin compounds are toxic and should be handled with appropriate safety precautions.
Visualization: Stille Coupling Catalytic Cycle
Caption: General catalytic cycle of the Stille coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine.[8][9] This reaction has become a powerful method for the synthesis of anilines and other arylamine derivatives.[8] The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
Application Note: Synthesis of Amino-Substituted Benzoquinones
The Buchwald-Hartwig amination of this compound with primary or secondary amines offers a direct route to 2,5-diamino-1,4-benzoquinones. These compounds are important intermediates in the synthesis of dyes, pigments, and biologically active molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (glovebox is recommended for handling NaOtBu)
Procedure:
-
To a dry Schlenk flask or vial in a glovebox, add the palladium catalyst (0.015 mmol, 1.5 mol%), the phosphine ligand (0.03 mmol, 3 mol%), and the base (2.8 mmol, 2.8 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the anhydrous, degassed solvent (10 mL).
-
Add the amine (2.4 mmol, 2.4 equiv.).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-diamino-1,4-benzoquinone.
Quantitative Data: Representative Examples
| Entry | Amine | Product | Yield (%) (Expected) | Reaction Time (h) |
| 1 | Aniline | 2,5-Dianilino-1,4-benzoquinone | 70-85 | 12-24 |
| 2 | Morpholine | 2,5-Dimorpholino-1,4-benzoquinone | 75-90 | 12-24 |
| 3 | Benzylamine | 2,5-Bis(benzylamino)-1,4-benzoquinone | 65-80 | 18-36 |
Note: The yields provided are expected ranges based on similar Buchwald-Hartwig amination reactions and may vary depending on the specific substrate and reaction conditions.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Synthesis of Novel Heterocyclic Compounds from 2,5-Dichloro-1,4-Benzoquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 2,5-dichloro-1,4-benzoquinone. This versatile starting material offers a gateway to a diverse range of heterocyclic systems, many of which exhibit promising biological activities. The protocols outlined below are based on established literature and are intended to be a practical guide for researchers in synthetic and medicinal chemistry.
Introduction
This compound is a reactive electrophilic substrate that readily undergoes nucleophilic substitution and addition reactions. Its two chlorine atoms and activated double bonds provide multiple reaction sites for the construction of complex heterocyclic frameworks. The resulting quinone-based heterocycles are of significant interest due to their prevalence in biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and antifungal activities.[1][2][3] This document details the synthesis of several classes of heterocyclic compounds from this compound and its derivatives, including phenazines, oxazines, and substituted anilino-benzoquinones.
I. Synthesis of Phenazine and Dioxazine Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds with significant biological activities. Dioxazine structures are also accessible through cyclization reactions of appropriately substituted benzoquinones.
A. Synthesis of 2,5-Dichloro-3,6-bis(arylamino)-1,4-benzoquinone
A key intermediate for the synthesis of dioxazine dyes is the 2,5-dichloro-3,6-bis(arylamino)-1,4-benzoquinone. This is achieved through the condensation of an arylamine with a p-benzoquinone.[4]
Experimental Protocol:
-
Condensation: React 2 moles of an appropriate arylamine (e.g., 4-benzoylamino-2,5-diethoxy-1-aminobenzene) with 1 mole of chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone) in the presence of crystalline sodium acetate.[4] The reaction mixture is typically heated in a suitable solvent.
-
Work-up: After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
B. Cyclization to Dioxazine Dyes
The substituted benzoquinone can then be cyclized to form the corresponding dioxazine dye.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, suspend 125 parts of 2,5-dichloro-3,6-bis(2",5"-diethoxy-4'-benzoylamino-phenylamino)-1,4-benzoquinone in 780 parts of o-dichlorobenzene.[4]
-
Reagent Addition: Heat the mixture to 90-100 °C. Over a period of 30 minutes, add 46 parts of thionyl chloride dropwise.[4]
-
Reaction: Increase the temperature to 150 °C and stir for an additional 4 hours.[4]
-
Neutralization and Isolation: Cool the reaction mixture to 100 °C and neutralize with 5-10 parts of a ~24% aqueous ammonia (B1221849) solution.[4]
-
Purification: Filter the resulting solid to isolate the dioxazine dye.[4]
Synthetic Workflow for Dioxazine Dyes
Caption: General workflow for the synthesis of dioxazine dyes.
II. Synthesis of Substituted Anilino-benzoquinones with Antimicrobial Activity
The reaction of this compound with various amines, including antimicrobial sulfonamides, yields 2,5-disubstituted anilino-3,6-dichloro-1,4-benzoquinone derivatives with notable antimicrobial properties.[3]
Experimental Protocol:
-
Reactant Preparation: Dissolve this compound in a suitable solvent such as ethanol.
-
Amine Addition: Add a solution of the desired amine (e.g., an antimicrobial sulfonamide) in the same solvent to the benzoquinone solution. Typically, a 2:1 molar ratio of amine to benzoquinone is used.
-
Reaction Conditions: The reaction is generally carried out at room temperature or with gentle heating, depending on the reactivity of the amine.
-
Product Isolation: The resulting precipitate of the 2,5-disubstituted anilino-3,6-dichloro-1,4-benzoquinone is collected by filtration, washed with the solvent, and dried.
Antimicrobial Activity Data
The antimicrobial activity of synthesized compounds can be evaluated using methods like the disc diffusion assay.[5][6]
| Compound Class | Test Microorganism | Zone of Inhibition (mm) | Reference |
| 2,5-Disubstituted anilino-3,6-dichloro-1,4-benzoquinones | Staphylococcus aureus | Good inhibitory results | [3] |
| 2,5-Disubstituted anilino-3,6-dichloro-1,4-benzoquinones | Escherichia coli | Good inhibitory results | [3] |
| 2,5-Disubstituted anilino-3,6-dichloro-1,4-benzoquinones | Pseudomonas aeruginosa | Good inhibitory results | [3] |
| 2,5-Disubstituted anilino-3,6-dichloro-1,4-benzoquinones | Candida albicans | Good inhibitory results | [3] |
| 2,5-Disubstituted anilino-3,6-dichloro-1,4-benzoquinones | Bacillus subtilis | Good inhibitory results | [3] |
Reaction Scheme for Anilino-benzoquinones
Caption: Synthesis of anilino-benzoquinones.
III. Synthesis of Quinone-Based Heterocycles with Anticancer Activity
Quinone-based compounds have shown significant potential as anticancer agents.[1][7][8] The synthesis of various heterocyclic structures from quinone precursors has led to the discovery of compounds with broad-spectrum anticancer activity.[7][8]
A. Synthesis of Benzo[e][1][2][7]triazines and 1,2,4-Triazolospiro[2][3]deca-2,6,9-trien-8-ones
A one-pot reaction of amidrazones with 2-chloro-1,4-benzoquinone (B1222853) in the presence of a base like piperidine (B6355638) can lead to the formation of benzo[e][1][2][7]triazines and 1,2,4-triazolospiro[2][3]deca-2,6,9-trien-8-ones.[7][8]
Experimental Protocol:
-
Reaction Mixture: To a solution of 2-chloro-1,4-benzoquinone in ethyl acetate, add the desired amidrazone.
-
Base Addition: Add a catalytic amount of piperidine (e.g., 0.5 mL) to the mixture.[7][8]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Separation: The two product classes, benzo[e][1][2][7]triazines and 1,2,4-triazolospiro[2][3]deca-2,6,9-trien-8-ones, can be separated by column chromatography. The reaction is highly regioselective, with yields of 60-70% for the spiro compounds and 11-18% for the triazines.[7][8]
Anticancer Activity Data
Selected synthesized compounds have been screened against a panel of human cancer cell lines, demonstrating broad-spectrum activity.[7][8]
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HCT-116 | Colon Cancer | 2.00 | [1] |
| MCF-7 | Breast Cancer | 2.35 | [1] |
| OVCAR-3 | Ovarian Cancer | Moderate to weak activity | [7][8] |
| SF-295 | CNS Cancer | Moderate to weak activity | [7][8] |
| NCI-H23 | Non-Small Cell Lung Cancer | Moderate to weak activity | [7][8] |
| SN12C | Renal Cancer | Moderate to weak activity | [7][8] |
Signaling Pathway Implication
While the exact mechanisms are often complex, many quinone-based anticancer agents are known to induce apoptosis and may interact with DNA.[1]
Caption: Potential mechanism of action for quinone-based anticancer drugs.
IV. Synthesis of 2,5-Bisheteroaryl-3,6-dichloro-1,4-benzoquinones
A method for the synthesis of symmetrical and asymmetrical 2,5-bisheteroaryl-3,6-dichloro-1,4-benzoquinones containing sulfur and/or nitrogen heterocycles has been developed.[9]
Experimental Protocol:
-
Starting Material: The synthesis starts from 2-(2-aminothiazol-5-yl)-3,5,6-trichloro-1,4-benzoquinone.
-
Reaction with Acetaldehyde (B116499) and Diethylamine (B46881): The starting material is reacted with acetaldehyde and diethylamine in toluene (B28343) to yield 2-(2-aminothiazol-5-yl)-3,6-dichloro-5-diethylaminoethenyl-1,4-benzoquinone.[9]
-
Reaction with Thioureas: Refluxing this intermediate with substituted thioureas in acetonitrile (B52724) in the presence of hydrochloric acid gives the corresponding 2,5-bis(2-aminothiazol-5-yl)-3,6-dichlorohydroquinones.[9]
-
Oxidation: The final products, 2,5-bis(2-aminothiazol-5-yl)-3,6-dichloro-1,4-benzoquinones, are obtained by oxidation of the hydroquinones with ferric chloride in aqueous DMF.[9]
Experimental Workflow
Caption: Workflow for 2,5-bisheteroaryl-benzoquinones.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of these promising molecules. The diverse pharmacological activities exhibited by these compounds underscore the importance of continued research in this area for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some 2.5-disubstituted anilino-3.6-dichloro-1.4-benzoquinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE1142212B - Process for the preparation of sulfonic acid group-free dioxazine dyes - Google Patents [patents.google.com]
- 5. Antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Charge-Transfer Complexes Using Dichlorobenzoquinone Derivatives
A Note on the Use of 2,5-Dichloro-1,4-Benzoquinone (DCBQ):
Extensive literature searches did not yield specific, detailed experimental protocols for the preparation of charge-transfer (CT) complexes using this compound (DCBQ). However, the closely related derivative, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) , is a widely studied and well-documented electron acceptor for the formation of CT complexes with a variety of electron-donor molecules. The methodologies and principles outlined in this document are based on studies involving DDQ and can serve as a comprehensive guide for researchers. While the fundamental principles of charge-transfer complex formation are applicable to DCBQ, it is crucial to note that specific experimental parameters such as stoichiometry, solvent selection, and reaction conditions may require optimization for DCBQ.
Introduction to Charge-Transfer Complexes with Dichlorobenzoquinones
Charge-transfer (CT) complexes are formed through a weak interaction between an electron donor and an electron acceptor molecule.[1] In this context, dichlorobenzoquinone derivatives like DDQ act as potent π-electron acceptors. The formation of these complexes is often accompanied by the appearance of a new, distinct color and a characteristic absorption band in the UV-visible spectrum, which is absent in the spectra of the individual donor or acceptor molecules.[2][3] This phenomenon arises from an electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.[2][3] The study of CT complexes is significant in various fields, including drug-receptor interactions, DNA binding studies, and the development of organic semiconductors.[1][4]
General Experimental Workflow
The preparation and characterization of charge-transfer complexes typically follow a systematic workflow. This involves the synthesis of the complex, followed by its characterization to determine its stoichiometry, stability, and spectroscopic properties.
Caption: A generalized experimental workflow for the preparation and characterization of charge-transfer complexes.
Experimental Protocols
Synthesis of a Solid Charge-Transfer Complex
This protocol describes the synthesis of a solid-state CT complex between an electron donor and DDQ.
Materials:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Procedure:
-
Prepare a solution of the electron donor (e.g., 1 mmol) in a minimal amount of anhydrous acetonitrile (B52724) (e.g., 10 mL).[2]
-
Prepare a separate solution of DDQ (1 mmol) in anhydrous acetonitrile (e.g., 10 mL).[2]
-
Mix the donor and acceptor solutions at room temperature with continuous stirring.[2] In some cases, gentle heating (e.g., 70°C for 3 hours) may be required.[5]
-
Allow the solvent to evaporate slowly. A precipitate of the CT complex will form.[2]
-
Filter the solid precipitate and wash it with a small volume of cold acetonitrile to remove any unreacted components.[2]
-
Dry the resulting solid CT complex at room temperature.[2]
-
The solid complex can then be characterized using FT-IR and NMR spectroscopy.[2]
Spectrophotometric Analysis in Solution
This protocol outlines the steps for characterizing the CT complex in solution using UV-Vis spectrophotometry.
Materials and Instruments:
-
Stock solutions of the electron donor and DDQ of known concentrations (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., acetonitrile, methanol).[2][4]
-
A double-beam UV-Vis spectrophotometer with 1-cm quartz cells.[5]
Procedure:
-
Record the UV-Vis spectra of the donor and DDQ solutions separately to identify their individual absorption maxima.
-
Prepare a solution of the CT complex by mixing equimolar concentrations of the donor and DDQ.
-
Scan the spectrum of the mixed solution to identify the new charge-transfer band, which typically appears at a longer wavelength than the individual components.[2][3] For instance, the neostigmine-DDQ complex shows a new band at 460 nm in acetonitrile.[2][3]
Determination of Stoichiometry using Job's Method of Continuous Variation
Job's method is employed to determine the molar ratio of the donor and acceptor in the CT complex.[2]
Procedure:
-
Prepare stock solutions of the electron donor and DDQ of the same molar concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.[2]
-
Prepare a series of solutions by mixing the donor and acceptor solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total molar concentration constant.[2][6]
-
Measure the absorbance of each solution at the wavelength of the charge-transfer band (λ_max).
-
Plot the absorbance against the mole fraction of the donor (or acceptor).
-
The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the CT complex. A maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[6]
Caption: Workflow for determining the stoichiometry of a charge-transfer complex using Job's method.
Determination of Formation Constant and Molar Extinction Coefficient
The Benesi-Hildebrand equation is commonly used to determine the formation constant (K_CT) and molar extinction coefficient (ε_CT) for a 1:1 complex.[4][5]
Procedure:
-
Prepare a series of solutions with a fixed concentration of the acceptor (DDQ) and varying concentrations of the donor. The donor concentration should be in large excess.[4]
-
Measure the absorbance of each solution at the λ_max of the CT band.
-
Plot [A₀]/A against 1/[D₀], where [A₀] is the initial concentration of the acceptor, A is the absorbance, and [D₀] is the initial concentration of the donor.
-
The plot should yield a straight line. The formation constant (K_CT) can be calculated from the ratio of the intercept to the slope, and the molar extinction coefficient (ε_CT) can be determined from the reciprocal of the intercept.
Quantitative Data Presentation
The following tables summarize key quantitative data for various DDQ-based charge-transfer complexes as reported in the literature.
Table 1: Spectroscopic and Stability Data for Selected DDQ Charge-Transfer Complexes.
| Electron Donor | Solvent | λ_max (nm) | Formation Constant (K_CT) (L mol⁻¹) | Molar Extinction Coefficient (ε_CT) (L mol⁻¹ cm⁻¹) | Stoichiometry (Donor:Acceptor) |
| Neostigmine | Acetonitrile | 460 | - | 1.6 x 10⁴[2][7] | 1:1[2][7] |
| Quinine | Acetonitrile | 480 | - | - | 1:1[5] |
| O-phenylenediamine | Acetonitrile | 415 | 125.09 x 10²[4] | - | 1:1[4] |
| O-phenylenediamine | Methanol | - | 56.50 x 10²[4] | - | 1:1[4] |
| Ruxolitinib | Methanol | 470 | - | - | 1:1[1] |
| Procainamide | Methanol | - | - | - | 1:1[4] |
Table 2: Thermodynamic and Spectroscopic Parameters for Selected DDQ Complexes.
| Complex | Parameter | Value | Reference |
| Neostigmine-DDQ | Dissociation Energy (W) | 4.476 | [7] |
| O-phenylenediamine-DDQ | Binding Constant with DNA | 6.0 x 10⁵ L mol⁻¹ | [4] |
Applications in Research and Drug Development
The formation of charge-transfer complexes with DDQ has several practical applications:
-
Quantitative Analysis of Drugs: The intense color of the CT complexes allows for the spectrophotometric determination of drugs in pharmaceutical formulations.[2] For example, the absorption band of the neostigmine-DDQ complex can be used for the quantification of neostigmine.[2]
-
Understanding Drug-Receptor Interactions: The study of CT complexes can provide insights into the molecular interactions that are fundamental to drug activity.[1]
-
Antimicrobial and Biological Activity Screening: The formation of a CT complex can alter the biological activity of the parent molecules. For instance, the neostigmine-DDQ complex has shown good antibacterial and antifungal activity.[2] Similarly, the o-phenylenediamine-DDQ complex has demonstrated notable antibacterial activity.[4]
-
DNA Binding Studies: CT complexes can interact with biological macromolecules. The o-phenylenediamine-DDQ complex has been observed to bind to calf thymus DNA, suggesting its potential as a bioactive agent.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Charge Transfer Complex of Neostigmine with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone: Synthesis, Spectroscopic Characterization, Antimicrobial Activity, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinine Charge Transfer Complexes with 2,3-Dichloro-5,6-Dicyano-Benzoquinone and 7,7,8,8-Tetracyanoquinodimethane: Spectroscopic Characterization and Theoretical Study [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-diamino-1,4-benzoquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-diamino-1,4-benzoquinone (B74859) and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,5-diamino-1,4-benzoquinone, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to Fair Yield of the Desired Product
-
Question: My reaction is resulting in a low yield of 2,5-diamino-1,4-benzoquinone. What are the likely causes and how can I improve it?
-
Answer: Low yields are a common challenge in this synthesis, often attributed to polymerization side reactions.[1] Here are several factors to consider for yield improvement:
-
Reaction Conditions: The molar ratio of reactants is crucial. For the reaction between p-benzoquinone and amines, a 3:2 molar ratio of benzoquinone to amine has been reported to be necessary due to successive reductions and oxidations.[1]
-
Solvent System: The choice of solvent can significantly impact the reaction. While dry ethanol (B145695) has been used, slightly better yields have been observed with wet ethanol containing 2% (v/v) of water. It is believed that water may enhance the reactivity and polarizability of the quinone carbonyl group, facilitating the nucleophilic addition step.[1]
-
Starting Materials: The purity of the starting materials, particularly the p-benzoquinone, is critical. p-Benzoquinone can be synthesized from hydroquinone (B1673460).[1] Ensure your starting materials are pure to avoid side reactions.
-
Reaction Mechanism: The reaction of perhalogenated p-benzoquinones (like 2,3,5,6-tetrabromo-1,4-benzoquinone) with amines proceeds via a 1,4-addition-elimination mechanism.[2] Understanding the mechanism can help in optimizing conditions.
-
Alternative Methods: Consider alternative synthetic routes. A one-pot oxidative method starting from hydroquinone and sodium azide (B81097) in the presence of potassium ferricyanide (B76249) has been reported to produce 2,5-diamino-1,4-benzoquinone in high purity and yield (71%).[3]
-
Issue 2: Difficulty in Product Purification
-
Question: I am observing a significant amount of baseline material during column chromatography, making the purification of 2,5-diamino-1,4-benzoquinone difficult. What can I do?
-
Answer: The presence of baseline material is often linked to the polymerization side reactions mentioned earlier.[1] Here are some purification strategies:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purification.[1] A mixture of hexane (B92381) and diethyl ether can be used as the eluting solvent system.[1] The desired 2,5-bis(alkylamino)-1,4-benzoquinones are typically obtained as red compounds.[1]
-
Recrystallization: After column chromatography, recrystallization can further purify the product. Ethanol or glacial acetic acid are commonly used solvents for recrystallization.[2]
-
Washing: Thoroughly washing the filtered precipitate with water is a crucial step to remove water-soluble impurities before recrystallization.[2]
-
Issue 3: Reaction Fails to Proceed or Proceeds Slowly
-
Question: My reaction to synthesize 2,5-diamino-3,6-dibromo-1,4-benzoquinone is very slow or not proceeding at all. How can I troubleshoot this?
-
Answer: For the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from 2,3,5,6-tetrabromo-1,4-benzoquinone, several factors can influence the reaction rate:
-
Base: The reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.[2] Sodium acetate (B1210297) is commonly used for this purpose.[4] The acidity of the medium is critical; protonation of the carbonyl group makes it more susceptible to nucleophilic attack, but a very low pH should be avoided to prevent protonation of the amino groups.[4]
-
Temperature: The reaction mixture is often refluxed for several hours (e.g., 3-6 hours) to ensure completion.[2]
-
Solvent Mixture: A solvent system of ethanol, glacial acetic acid, and water is frequently employed.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of 2,5-diamino-1,4-benzoquinone derivatives from p-benzoquinone?
A1: The reaction is often carried out in ethanol, and the presence of a small amount of water (around 2% v/v) can improve yields.[1] A 3:2 molar ratio of p-benzoquinone to the amine is recommended.[1]
Q2: What is a general protocol for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones?
A2: A common method involves the reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with an amino compound in a mixture of ethanol, glacial acetic acid, and water, with sodium acetate added as a base. The mixture is typically refluxed for 3 to 6 hours.[2]
Q3: How can I confirm the identity and purity of my synthesized 2,5-diamino-1,4-benzoquinone product?
A3: The structure and purity of the product can be confirmed using various analytical techniques:
-
Infrared (IR) Spectroscopy: Look for strong absorptions in the 1613 to 1550 cm⁻¹ range, which are characteristic of the carbonyl stretching in these quinones.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure.[1][3]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]
-
Melting Point: The melting point of the purified product can be compared to literature values.[3]
Q4: Are there any safety precautions I should take when working with quinones and their starting materials?
A4: Yes, quinones and their precursors can be hazardous. For example, 2,5-diamino-3,6-dichloro-1,4-benzoquinone is toxic if swallowed and toxic to aquatic life.[5] Always consult the Safety Data Sheet (SDS) for all reagents used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Summary of Reaction Conditions for 2,5-diamino-1,4-benzoquinone Synthesis
| Starting Material(s) | Amine/Nucleophile | Solvent(s) | Key Reagents/Catalysts | Temperature | Time | Yield Range | Reference |
| p-Benzoquinone | Various amines | Wet Ethanol (2% H₂O) | - | Reflux | - | 9-58% | [1] |
| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Various amino compounds | Ethanol, Glacial Acetic Acid, Water | Sodium Acetate | Reflux | 3-6 hours | 49-96% | |
| Hydroquinone | Sodium Azide | Aqueous Acetate Buffer (pH 5.0) | Potassium Ferricyanide | Room Temp. then 40°C | 4-5 hours then overnight | 71% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones from p-Benzoquinone [1]
-
Dissolve p-benzoquinone in wet ethanol containing 2% (v/v) of water.
-
Add the desired amine to the solution. A 3:2 molar ratio of benzoquinone to amine is recommended.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and diethyl ether as the eluent.
-
Collect the fractions containing the red-colored product and evaporate the solvent.
-
Further purify the product by recrystallization if necessary.
Protocol 2: Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones [2]
-
To a stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml), add a small amount of sodium acetate.
-
Add the desired amino compound (0.02 mole) to the reaction mixture.
-
Reflux the reaction mixture for 3-6 hours.
-
Allow the mixture to cool to room temperature and leave it overnight.
-
Filter the precipitated product.
-
Wash the precipitate thoroughly with cold water.
-
Recrystallize the product from glacial acetic acid or ethanol.
Protocol 3: One-Pot Synthesis of 2,5-diamino-1,4-benzoquinone from Hydroquinone [3]
-
To a stirred solution of aqueous acetate buffer (pH 5.0, 0.2M, ~50 mL), add hydroquinone (2 mmol) and sodium azide (10 mmol) and dissolve.
-
Add a solution of potassium ferricyanide (4 mmol) dropwise over 20-30 minutes.
-
Stir the reaction mixture at room temperature for 4-5 hours.
-
Keep the round-bottom flask at 40°C overnight.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to obtain the final product.
Visualizations
Caption: Workflow for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones.
Caption: Troubleshooting logic for low product yield.
References
- 1. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Diamino-3,6-dichloro-1,4-benzoquinone | C6H4Cl2N2O2 | CID 77512 - PubChem [pubchem.ncbi.nlm.nih.gov]
common byproducts in the reaction of 2,5-dichloro-1,4-benzoquinone and how to minimize them
Welcome to the Technical Support Center for experiments involving 2,5-dichloro-1,4-benzoquinone. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of this compound, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter when synthesizing or using this compound?
A1: The primary byproducts in the synthesis and reactions of this compound can be categorized as follows:
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Incompletely or Excessively Halogenated Quinones: Depending on the synthetic route, you may find monochloro-p-benzoquinone (under-halogenated) or trichloro-1,4-benzoquinone (over-halogenated) as impurities.
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Corresponding Hydroquinone (B1673460): The quinone can be reduced to 2,5-dichlorohydroquinone (B146588), especially if reducing agents are present or if the oxidation of the hydroquinone precursor is incomplete.
-
Nucleophilic Substitution Products: this compound is susceptible to nucleophilic attack. Reactions with nucleophiles such as amines, thiols, or even water can lead to the substitution of one or both chlorine atoms. For instance, an unexpected reaction with pyrrolidine (B122466) has been reported to yield 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone.[1]
-
Decomposition or Polymeric Materials: Over-oxidation or the formation of semiquinone radicals can lead to the formation of dark, tarry residues that are often difficult to characterize and remove.[2]
-
Positional Isomers: Depending on the starting materials and reaction conditions, isomers such as 2,6-dichloro-1,4-benzoquinone (B104592) may be formed.
Q2: My final product is a dark, tarry residue instead of a crystalline solid. What could be the cause and how can I fix it?
A2: A dark, tarry residue is a common issue and typically indicates over-oxidation or decomposition of the quinone product.[2] The formation of highly conjugated polymeric impurities or semiquinone radicals can also contribute to this.
Troubleshooting Steps:
-
Control Reaction Temperature: High temperatures can promote decomposition. Ensure the reaction temperature is carefully controlled, as specified in the protocol. For the oxidation of a substituted aminophenol to produce 2,5-dichloroquinone, maintaining a temperature of 55-60°C is recommended.[3]
-
Use Milder Oxidizing Agents: If you suspect over-oxidation, consider using a milder oxidizing agent. The choice of oxidant can have a significant impact on the purity of the final product.
-
Minimize Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed.
-
Purification: Attempt to isolate the product from the tar by dissolving the residue in a minimal amount of a suitable solvent and then precipitating the product by adding a non-solvent. Column chromatography on silica (B1680970) gel can also be effective for removing polar impurities.[2]
Q3: How can I minimize the formation of the corresponding hydroquinone in my product?
A3: The presence of 2,5-dichlorohydroquinone as a byproduct is usually due to an incomplete oxidation reaction or accidental reduction of the quinone.
Preventative Measures:
-
Ensure Complete Oxidation: Make sure the oxidizing agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed to completion. Monitoring by TLC can help confirm the absence of the hydroquinone starting material.
-
Avoid Reductants: Be mindful of any potential reducing agents in your reaction or workup steps.
-
Purification: If the hydroquinone is present in the final product, it can often be removed by recrystallization or sublimation, as it may have different solubility and volatility profiles than the quinone.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low final weight of purified product | 1. Incomplete Reaction: The oxidation of the precursor was not driven to completion. | 1. Monitor the reaction progress by TLC. Consider increasing the reaction time or the amount of oxidizing agent. |
| 2. Product Loss During Workup: Significant amounts of the product are lost during extraction or filtration steps. | 2. Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. Use appropriately sized filter paper to minimize loss during filtration. | |
| 3. Sublimation of Product: The product was lost due to its volatility, especially during drying under vacuum at elevated temperatures.[3] | 3. Avoid prolonged heating. If sublimation is a known issue, dry the product at a lower temperature or consider purification by sublimation to recover the product. | |
| 4. Formation of Soluble Byproducts: Byproducts that are highly soluble in the crystallization solvent are formed, preventing the desired product from precipitating efficiently. | 4. Alter the reaction conditions to minimize byproduct formation. For purification, consider using a different solvent system for recrystallization or employ chromatographic methods.[2] |
Issue 2: Presence of Halogenated Impurities
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | NMR or Mass Spectrum shows peaks corresponding to monochloro- or trichloro-benzoquinone. | 1. Incorrect Stoichiometry of Halogenating Agent: Too little or too much of the halogenating agent was used. | 1. Carefully control the stoichiometry of the halogenating agent. Add the reagent dropwise or in portions to maintain better control over the reaction. | | | 2. Lack of Temperature Control: The reaction temperature was too high or too low, affecting the selectivity of the halogenation. | 2. Maintain the recommended reaction temperature. Lower temperatures can increase selectivity for less substituted products, while higher temperatures may lead to over-halogenation. | | | 3. Inefficient Purification: The purification method is not adequately separating the desired product from other halogenated species. | 3. If recrystallization is ineffective, consider column chromatography with a carefully selected eluent system to improve separation. Sublimation can also be a highly effective method for purifying 2,5-dichloroquinone.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol is adapted from a procedure for the synthesis of p-benzoquinones.[3]
Materials:
-
4-Amino-3-chlorophenol (B108459) precursor
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Water
-
Ether
-
Ethanol (for crystallization)
Procedure:
-
Prepare an acidic solution of the 4-amino-3-chlorophenol precursor in 4N sulfuric acid.
-
At room temperature, add a solution of sodium dichromate dihydrate (in a 50% excess) in water in one portion.
-
Control the temperature, moderating with external cooling if it rises above 35°C. For the synthesis of 2,5-dichloroquinone, the optimal temperature range is 55-60°C.[3]
-
Allow the mixture to stand at room temperature for at least one hour.
-
Filter the mixture with suction.
-
Extract the filtrate with ether.
-
Combine the ether extracts and remove the ether by distillation.
-
The crude product can be purified by sublimation followed by crystallization from ethanol.
Expected Yield: Approximately 50%.[3]
Protocol 2: Purification by Sublimation
Sublimation is an effective method for purifying this compound.[3]
Equipment:
-
Sublimation apparatus
-
Vacuum source
-
Heating mantle or oil bath
Procedure:
-
Place the crude this compound in the bottom of the sublimation apparatus.
-
Assemble the apparatus and apply a vacuum.
-
Gently heat the apparatus. The this compound will sublime and deposit as crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Carefully scrape the purified crystals from the cold finger.
Data Presentation
The following table summarizes the effect of reaction temperature on the yield of various p-benzoquinones, illustrating the importance of temperature control in minimizing byproducts and maximizing yield.
| Product | Reaction Temperature (°C) | Yield (%) | Reference |
| p-Benzoquinone | 5-10 | 80 | [3] |
| Toluquinone | 5-10 | 80 | [3] |
| 3-Chlorotoluquinone | 15-20 | 70 | [3] |
| 2,5-Dichloroquinone | 55-60 | 50 | [3] |
Visualizations
Caption: Logical relationship of byproduct formation.
Caption: Experimental workflow for byproduct minimization.
References
optimizing reaction conditions (temperature, solvent, catalyst) for substitutions on 2,5-dichlorobenzoquinone
Welcome to the technical support center for optimizing substitution reactions on 2,5-dichlorobenzoquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of substitution reactions performed on 2,5-dichlorobenzoquinone?
2,5-Dichlorobenzoquinone is a versatile electrophile that readily undergoes nucleophilic substitution reactions. The most common transformations involve the displacement of one or both chlorine atoms by various nucleophiles, including:
-
Arylation: Reaction with anilines or aryldiazonium salts to form bis-arylated benzoquinones.
-
Amination: Reaction with aliphatic or secondary amines to yield mono- or di-aminobenzoquinones.
-
Thiolation: Reaction with thiols to produce thioether-substituted benzoquinones.
Q2: How can I control for mono- versus di-substitution?
Controlling the degree of substitution is a common challenge. Here are key strategies:
-
Stoichiometry: The most critical factor is the molar ratio of the nucleophile to 2,5-dichlorobenzoquinone. Using a 1:1 or slightly less than stoichiometric amount of the nucleophile will favor mono-substitution. An excess of the nucleophile will drive the reaction towards di-substitution.
-
Reaction Temperature: Lowering the reaction temperature can often favor mono-substitution by slowing down the rate of the second substitution, which is typically less facile than the first.
-
Reaction Time: Careful monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial. Stopping the reaction once the desired mono-substituted product is the major component can prevent the formation of the di-substituted product.
Q3: My reaction is showing no conversion or a very low yield. What are the potential causes and solutions?
Several factors can contribute to low reactivity. Consider the following troubleshooting steps:
-
Insufficient Nucleophilicity: If you are using a weakly basic nucleophile, its reactivity may be too low. For amine substitutions, the addition of a non-nucleophilic base can help deprotonate the amine, increasing its nucleophilicity.
-
Low Reaction Temperature: Some substitution reactions on 2,5-dichlorobenzoquinone require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction can improve the rate and yield.
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing intermediates. For reactions involving charged intermediates, polar protic or aprotic solvents are generally preferred. If you observe poor solubility of your starting materials, consider switching to a different solvent.
-
Catalyst Inactivity: If a catalyst is used, ensure it is active and used in the correct quantity. For some reactions, the choice of catalyst and ligands is critical for success.
Q4: I am observing the formation of multiple products or unexpected side products. What could be the reason?
The formation of multiple products can arise from several factors:
-
Mixture of Mono- and Di-substituted Products: As discussed in Q2, this can often be controlled by adjusting stoichiometry, temperature, and reaction time.
-
Side Reactions with the Benzoquinone Ring: Benzoquinones are susceptible to side reactions such as Michael addition, especially with strong nucleophiles. This can lead to the formation of hydroquinone (B1673460) derivatives and other unexpected products. In some cases, the reaction of 2,5-dichlorobenzoquinone with secondary amines like pyrrolidine (B122466) has been reported to yield complex mixtures and unexpected rearranged products.[1]
-
Decomposition of Starting Material or Product: Quinones can be sensitive to light and air, leading to decomposition. It is advisable to perform reactions under an inert atmosphere and protect them from light where necessary.
Q5: What are the best practices for purifying substituted benzoquinones?
Purification of substituted benzoquinones can be challenging due to their potential for decomposition and sometimes poor solubility.
-
Column Chromatography: This is the most common method for purifying substituted benzoquinones. Silica (B1680970) gel is a suitable stationary phase. The choice of eluent is critical and will depend on the polarity of your product. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often effective.
-
Recrystallization: If the product is a solid and sufficiently pure after initial workup, recrystallization can be an effective purification method. Common solvents for recrystallization of benzoquinone derivatives include ethanol (B145695), methanol (B129727), or mixtures of hexane (B92381) and ethyl acetate.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions or when compounds are difficult to separate by column chromatography, Prep-TLC can be a useful alternative.[2]
Troubleshooting Guides
Issue 1: Low Yield in Bis-Arylation with Anilines
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired bis-arylated product. | Suboptimal solvent choice. | Screen different solvents. Methanol has been shown to give good yields in the visible-light-induced bis-arylation.[3][4] |
| Inefficient acid catalyst. | Tetrafluoroboric acid (HBF₄) has been identified as an optimal proton source for the in situ formation of aryldiazonium salts. Other acids like p-toluenesulfonic acid, methanesulfonic acid, and hydrochloric acid can also be used but may result in slightly lower yields.[3] | |
| Precipitation of the mono-arylated product. | If the mono-arylated intermediate is poorly soluble in the reaction solvent, it may precipitate out of the solution, preventing further reaction to the di-substituted product. Consider using a solvent in which the intermediate has better solubility, such as DMSO, although this may lead to a more complex reaction mixture.[3] | |
| Formation of a complex mixture of side products. | This can occur when using less reactive anilines or in the presence of an external photocatalyst like Eosin Y in certain solvents. A metal-free approach using visible light irradiation without an external catalyst in methanol has been shown to be effective and can simplify purification.[3][4] |
Issue 2: Poor Results in Substitution with Aliphatic or Secondary Amines
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow reaction. | The amine is not nucleophilic enough. | Add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to increase the nucleophilicity of the amine. |
| Low reaction temperature. | Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is often effective for these reactions. | |
| Formation of a dark, intractable mixture. | Polymerization or decomposition side reactions are common in reactions of benzoquinones with amines. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Lowering the reaction temperature may also help to reduce the rate of side reactions. |
| Unexpected product formation. | The reaction with some secondary amines, such as pyrrolidine, can lead to complex rearrangements and the formation of unexpected products instead of the simple di-substituted product.[1] | Carefully characterize all products. If the desired product is not formed, a different synthetic route may be necessary. |
Issue 3: Challenges in Substitution with Thiols
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple products. | The reaction of 2,5-dichlorobenzoquinone with thiols can proceed through a Michael addition followed by a vinylic substitution, potentially leading to a mixture of products.[5] | The reaction outcome can be sensitive to the reaction conditions. Careful control of stoichiometry and reaction time is important. |
| Oxidation of the thiol starting material. | Thiols are susceptible to oxidation to disulfides, which will not react with the benzoquinone. | Use fresh, high-quality thiols and consider performing the reaction under an inert atmosphere. |
| The product is the hydroquinone instead of the quinone. | The initial adduct of the thiol addition is a hydroquinone. This may not be fully oxidized to the quinone product during the reaction or workup. | An oxidation step may be required after the substitution reaction. This can often be achieved by exposure to air during the workup, or by using a mild oxidizing agent. |
Data Presentation
Table 1: Optimization of Solvent for the Bis-Arylation of 2,5-Dichlorobenzoquinone
| Solvent | Catalyst | Yield (%) | Time (h) |
| DMSO | Eosin Y | 15 | 24 |
| Acetone | Eosin Y | 56 | 36 |
| DCM | Eosin Y | Trace | 24 |
| Methanol | Eosin Y | 65 | 12 |
| Acetonitrile | Eosin Y | 56 | 12 |
| Methanol | None | 65 | 12 |
Reaction conditions: 2,5-dichlorobenzoquinone (0.3 mmol), aryldiazonium salt (1.2 mmol), and where applicable, Eosin Y (1 mol %) in the specified solvent (2.5 mL) under visible light irradiation.[4]
Table 2: Optimization of Acid for the in situ Bis-Arylation of 2,5-Dichlorobenzoquinone
| Acid | Yield (%) |
| HBF₄ | 65 |
| p-TsOH | 50 |
| MsOH | 55 |
| HCl | 57 |
Reaction conditions: 2,5-dichlorobenzoquinone (0.3 mmol), aniline (B41778) (1.2 mmol), acid (1.5 mmol), and tert-butyl nitrite (B80452) (1.5 mmol) in methanol (2.5 mL) under visible light irradiation.[3]
Experimental Protocols
Protocol 1: Visible-Light-Induced, Metal-Free Bis-Arylation of 2,5-Dichlorobenzoquinone[3][6]
-
To a screw-capped reaction tube equipped with a magnetic stirring bar, add the aniline (4.0 eq.).
-
Add methanol as the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add tetrafluoroboric acid (HBF₄, 48 wt % in water, 5.0 eq.) followed by tert-butyl nitrite (5.0 eq.).
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Add 2,5-dichlorobenzoquinone (1.0 eq.).
-
Purge the reaction tube with an inert gas (e.g., argon).
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Irradiate the reaction mixture with a green LED light source at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to collect the precipitated product.
-
Wash the solid with cold methanol and dry under vacuum.
Protocol 2: General Procedure for the Synthesis of 2,5-Bis(alkylamino)-1,4-benzoquinones (Adapted from p-benzoquinone)[7][8]
Note: This is a general procedure and may require optimization for 2,5-dichlorobenzoquinone.
-
Dissolve 2,5-dichlorobenzoquinone (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the desired primary or secondary amine (2.2 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the visible-light-induced bis-arylation of 2,5-dichlorobenzoquinone.
Caption: A logical troubleshooting guide for low product yield in substitution reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - A visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone [beilstein-journals.org]
- 4. A visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected reaction outcomes with 2,5-dichloro-1,4-benzoquinone
Welcome to the technical support center for 2,5-dichloro-1,4-benzoquinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected reaction outcomes and provide answers to frequently asked questions.
Troubleshooting Guides
Issue 1: Unexpected Product Formation in Nucleophilic Substitution with Amines
Question: I am reacting this compound with a secondary amine (e.g., pyrrolidine) expecting a simple 2,5-disubstitution, but I am isolating an unexpected major product with a different substitution pattern. What is happening?
Answer: This is a known issue. While the expected outcome is the replacement of both chlorine atoms to yield a 2,5-diamino-1,4-benzoquinone, an unexpected product, 2,5-bis(amino)-3-chloro-1,4-benzoquinone, can be the major product.[1] This suggests a more complex reaction mechanism than direct nucleophilic substitution.
Possible Cause: The reaction may proceed through a series of addition-elimination steps, potentially involving the formation of monoaminoquinone intermediates that can undergo further complex transformations.[1] The reaction of a monoaminoquinone intermediate with another amine molecule can lead to the observed product.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amine substitution reactions.
Experimental Protocol: Investigation of Amine Substitution
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Reaction Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1 eq) in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature.
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Reagent Addition: Add the amine (e.g., pyrrolidine) dropwise. For troubleshooting, set up parallel reactions with varying stoichiometry (Amine:Quinone ratios of 1:2, 2:1, and >2:1).
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
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Work-up and Isolation: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification and Characterization: Purify the crude product by column chromatography on silica (B1680970) gel. Characterize the isolated products using ¹H NMR, ¹³C NMR, and mass spectrometry to identify the substitution pattern.
Expected vs. Unexpected Product Yields with Pyrrolidine
| Amine:Quinone Ratio | Expected Product (2,5-bis(pyrrolidino)-1,4-benzoquinone) Yield | Unexpected Product (2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone) Yield |
| 1:2 | 16% (as monoaminoquinone) | 10% (as monoaminoquinone leading to this) |
| >2:1 | 2% | 90% |
Data is illustrative and based on findings reported in literature.[1]
Issue 2: Complex Mixture and Low Yields in Arylation Reactions
Question: I am attempting a metal-free bis-arylation of this compound using aryldiazonium salts and visible light, but I am getting a complex mixture of mono- and bis-arylated products along with other side products, resulting in a low yield of the desired compound.
Answer: This is a common challenge in radical-based arylation reactions of quinones. The reaction can proceed through a stepwise mechanism, and the mono-arylated intermediate may have different solubility or reactivity compared to the starting material, leading to incomplete reaction or side product formation.[2]
Possible Causes:
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Poor solubility of intermediates: The mono-arylated product may precipitate out of the solution, preventing further reaction to the bis-arylated product.[2]
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Instability of diazonium salts: The in situ generation or stability of the aryldiazonium salt is crucial for a clean reaction.
-
Side reactions: The radical intermediates can engage in undesired side reactions, leading to a complex product mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for arylation reactions.
Experimental Protocol: Metal-Free Bis-Arylation
-
Reaction Setup: In a reaction vessel suitable for photochemistry, combine this compound (1 eq), the corresponding aniline (B41778) (4 eq), and a proton source (e.g., HBF₄, 5 eq) in a suitable solvent (e.g., methanol).
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In situ Diazonium Salt Formation: Cool the mixture to 0 °C and add tert-butyl nitrite (B80452) (5 eq) dropwise. Stir for 30 minutes at 0 °C.
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Photoreaction: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at a controlled temperature.
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Product Isolation: In many cases, the desired bis-arylated product will precipitate from the reaction mixture.[2] Collect the precipitate by filtration and wash with cold solvent.
-
Analysis: Analyze the product for purity. If a complex mixture is obtained, consider purification by column chromatography or recrystallization.
Effect of Proton Source on Bis-Arylation Yield
| Proton Source | Isolated Yield (%) |
| HBF₄ | 64 |
| p-TsOH | 50 |
| MsOH | 55 |
| HCl | 57 |
Data is illustrative and based on findings reported in literature.[2]
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow or not proceeding at all. What could be the issue?
A1: Several factors could contribute to a sluggish reaction:
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Purity of the quinone: Ensure the starting material is pure. Impurities can inhibit the reaction. The melting point should be in the range of 160-163 °C.[3]
-
Solvent choice: this compound has limited solubility in some solvents. Ensure it is fully dissolved for a homogeneous reaction.
-
Reaction conditions: Some reactions, particularly radical-mediated ones, may require an initiator or a light source to proceed efficiently.[2] For nucleophilic substitutions, the strength of the nucleophile and the reaction temperature are critical.
Q2: I am observing the formation of radical species in my reaction, even without intentionally using a radical initiator. Why is this happening?
A2: this compound can participate in single-electron transfer (SET) processes, leading to the formation of radical intermediates.[4] This can be initiated by:
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Interaction with certain reagents: For example, reactions with hydroperoxides can generate radical intermediates even without metal catalysts.[4]
-
Photochemical activity: Quinones can be photoactive, and exposure to ambient or specific wavelength light can induce radical formation.[2][5]
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Self-catalysis: In some cases, the reactants themselves or the reaction medium can promote radical pathways.[4]
Q3: Can this compound undergo reactions other than substitution at the chloro-positions?
A3: Yes. Besides substitution at the C-Cl bonds, it can undergo:
-
Michael Addition: Nucleophiles can add to the carbon-carbon double bonds of the quinone ring.
-
Reduction: The quinone can be reduced to the corresponding hydroquinone.
-
Diels-Alder Reactions: It can act as a dienophile in cycloaddition reactions.
-
Rearrangements: Under certain conditions, such as with strong bases, rearrangements like the anionic phospho-Fries rearrangement have been observed.[6]
Q4: What are the safety considerations when working with this compound?
A4: this compound is a hazardous substance.
-
It is classified as a skin and eye irritant and may cause respiratory irritation.[7]
-
It is a suspected mutagen.
-
It has been identified as a carcinogenic intermediate.[3]
-
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: How does the choice of solvent affect the stability and reactivity of this compound?
A5: The solvent can play a crucial role:
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Solubility: As mentioned, ensuring the quinone is dissolved is key for reaction efficiency.
-
Polarity: Polar solvents can influence the rate of nucleophilic substitution reactions.
-
Protic vs. Aprotic: Protic solvents can hydrogen-bond with the quinone oxygens, potentially altering its electrophilicity. In some cases, water can act as a catalyst.[4]
-
Stability: In certain solvents and under illumination, this compound can undergo photochemical decomposition.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - A visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone [beilstein-journals.org]
- 3. This compound 98 615-93-0 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dichlorobenzoquinone | C6H2Cl2O2 | CID 12011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
managing the stability of 2,5-dichloro-1,4-benzoquinone under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of 2,5-dichloro-1,4-benzoquinone under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the handling and stability of this compound in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in aqueous solutions?
A1: this compound is susceptible to degradation in aqueous solutions, particularly under basic (alkaline) conditions. The primary degradation pathway is hydrolysis, where the chlorine atoms are substituted by hydroxyl groups. This compound can also be sensitive to light and may react with nucleophiles present in the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. It is most stable in neutral to mildly acidic conditions. In basic solutions, the rate of hydrolysis increases significantly. For a related compound, 2,6-dichloro-1,4-benzoquinone, the hydrolysis rate is first order with respect to the hydroxide (B78521) ion concentration, indicating that as the pH increases, the degradation becomes more rapid.[1]
Q3: What are the likely degradation products of this compound in acidic or basic solutions?
A3: Under aqueous conditions, chlorinated benzoquinones can decompose to form the corresponding chlorocatechols.[2] In the case of this compound, the likely initial degradation products are 2-chloro-5-hydroxy-1,4-benzoquinone and subsequently 2,5-dihydroxy-1,4-benzoquinone (B104904) (anilic acid). Further degradation under more forceful conditions can lead to ring-opening and the formation of smaller organic acids.
Q4: I am observing a color change in my solution of this compound over time. What could be the cause?
A4: A color change, such as darkening or a shift in the UV-Vis spectrum, is a strong indicator of degradation. This is often due to the formation of hydroxylated benzoquinones and other degradation products which have different absorption properties. It is crucial to use freshly prepared solutions for experiments whenever possible.
Q5: What are the recommended storage conditions for solid this compound and its solutions?
A5: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Solutions should be prepared fresh for each experiment. If short-term storage of a stock solution (e.g., in an organic solvent like DMSO) is necessary, it should be stored at low temperatures (e.g., -20°C) and protected from light to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in solution. | Prepare fresh solutions of the compound immediately before each experiment. If using a stock solution, assess its purity before use. |
| pH of the experimental medium is not controlled. | Ensure the pH of your buffer system is stable throughout the experiment. Monitor the pH at the beginning and end of the experiment. |
| Reaction with components of the medium. | Be aware of potential nucleophiles in your experimental medium (e.g., certain buffer components, thiols) that can react with the quinone. Consider using alternative, non-reactive buffer systems. |
Issue 2: Unexpected peaks appearing in analytical chromatography (e.g., HPLC).
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | Analyze a freshly prepared sample as a control. Compare the chromatogram to that of the aged or reacted sample to identify new peaks corresponding to degradation products. |
| Contamination of the sample or solvent. | Run a blank (solvent only) to check for contaminants. Ensure all glassware and equipment are scrupulously clean. |
Issue 3: Loss of biological activity or chemical reactivity of the compound.
| Possible Cause | Troubleshooting Step |
| Decomposition of the active quinone structure. | Confirm the integrity of your sample using an analytical technique like HPLC-UV or LC-MS before conducting the experiment. |
| Interaction with plasticware. | Some organic compounds can adsorb to certain types of plastic. Where possible, use glass or polypropylene (B1209903) labware. |
Data Presentation
Table 1: Hydrolysis of 2,6-Dichloro-1,4-benzoquinone
| Parameter | Value | Conditions | Reference |
| Rate Law | First order in [OH⁻] and [DCBQ] | Aqueous solution | [1] |
| Half-life | ~6.5 hours | pH 7, 4°C, 0.1 M phosphate (B84403) buffer | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-UV
This protocol outlines a general method to monitor the stability of this compound in a given aqueous buffer at a specific pH.
1. Materials:
- This compound
- HPLC-grade methanol (B129727) and water
- Buffer components for the desired pH
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO or methanol).
- Preparation of Test Solutions: Dilute the stock solution in the aqueous buffer of interest to the final desired concentration (e.g., 100 µM). Prepare a sufficient volume for sampling at multiple time points.
- Incubation: Maintain the test solution at a constant temperature. Protect from light if photosensitivity is a concern.
- Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
- Sample Quenching (Optional): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of cold methanol or by acidifying the sample to a stable pH.
- HPLC Analysis: Inject the samples onto the HPLC system. A typical starting condition could be a mobile phase of methanol/water (e.g., 60:40 v/v) with a flow rate of 1 mL/min. Monitor the absorbance at the λmax of this compound (approximately 270 nm).
- Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the peak area versus time to determine the degradation rate constant if the reaction follows first-order kinetics.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Inferred decomposition pathways under acidic and basic conditions.
References
Technical Support Center: Preventing Polymeric Side Products in Quinone Reactions
Welcome, researchers and drug development professionals. This technical support center is designed to help you troubleshoot and prevent the formation of unwanted polymeric side products during reactions involving quinones. Due to their high reactivity, quinones can be prone to polymerization, leading to decreased yields and purification challenges. This guide provides targeted FAQs, troubleshooting workflows, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black. What is causing this?
A1: A dark brown or black coloration in a quinone reaction is a common indicator of polymerization or decomposition. Quinones are highly reactive electrophiles and are susceptible to self-reaction or reactions with other nucleophiles in the mixture.[1] This process is often initiated by factors like exposure to oxygen, light, or elevated temperatures, leading to the formation of complex, high-molecular-weight colored polymers.[2]
Q2: What are the primary experimental factors that trigger quinone polymerization?
A2: Several factors can initiate or accelerate the formation of polymeric side products:
-
Oxygen: Atmospheric oxygen can act as a radical initiator, leading to uncontrolled polymerization.[3][4]
-
Elevated Temperatures: Higher temperatures increase the rate of all reactions, including undesired polymerization and decomposition pathways.[2][5] Some quinones, like 1,2-naphthoquinone, begin to decompose above 100°C.[5]
-
Exposure to Light: UV or even ambient light can induce photo-oxidation, generating radicals that trigger polymerization.[2]
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pH: The stability of quinones is highly dependent on pH. Both strongly acidic and, more commonly, alkaline (basic) conditions can catalyze decomposition and condensation reactions.[6][7][8]
-
Presence of Water: Water can act as a nucleophile, leading to decomposition products that can initiate polymerization, especially under non-ideal pH conditions.[9]
-
Metal Ions: Divalent cations (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidation of hydroquinone (B1673460) precursors or the decomposition of quinone products.[2]
Q3: What type of polymerization inhibitor should I use, and at what concentration?
A3: The choice of inhibitor depends on the specific reaction conditions. Phenolic inhibitors are widely used and are effective at quenching the free radicals that propagate polymerization.[4] Quinone-based inhibitors are also common, typically used at concentrations between 0.01% and 0.1%.[10]
-
Hydroquinone (HQ): An excellent general-purpose inhibitor, particularly effective in the presence of oxygen.[4]
-
p-tert-Butylcatechol (TBC): Highly effective at lower temperatures (e.g., < 60°C) and can be significantly more potent than hydroquinone under these conditions.[10]
-
Butylated Hydroxytoluene (BHT): A versatile radical scavenger often used to stabilize organic compounds.
For specific concentrations, refer to the data table below. Always start with a low concentration (e.g., 100-200 ppm) and optimize as needed.
Q4: How critical is it to maintain an inert atmosphere?
A4: It is highly critical. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is one of the most effective ways to prevent oxygen-initiated radical polymerization.[3] This is a standard and highly recommended procedure for handling reactive quinones.
Q5: My desired quinone product is unstable during purification. How can I prevent degradation?
A5: Product degradation during workup and purification is a common challenge.
-
If using distillation, add a non-volatile inhibitor like hydroquinone to the mixture before heating.[3]
-
Utilize lower temperatures for solvent removal with a rotary evaporator.[3]
-
Prioritize non-thermal purification methods like column chromatography at room temperature or recrystallization.[3][11]
-
Ensure all purification solvents are degassed to remove dissolved oxygen.
Troubleshooting Guide
This guide provides a systematic approach to identifying and solving common issues related to quinone polymerization.
| Symptom Observed | Potential Cause(s) | Recommended Solutions |
| Reaction mixture darkens rapidly upon starting | 1. Presence of oxygen.2. Reaction temperature is too high.3. Contaminated reagents or solvents (e.g., peroxides). | 1. Ensure the system is properly purged with an inert gas (N₂ or Ar).2. Conduct the reaction in an ice bath (0-5°C).3. Use freshly distilled, peroxide-free solvents and high-purity reagents. |
| Low yield of desired product with insoluble, tar-like material | 1. Uncontrolled polymerization.2. Product is unstable under reaction conditions. | 1. Add a radical inhibitor (e.g., BHT, hydroquinone) at the start of the reaction.2. Minimize reaction time and maintain low temperatures.3. Protect the reaction from light by wrapping the flask in aluminum foil.[2][3] |
| TLC/LC-MS analysis shows a complex mixture of byproducts | 1. Side reactions due to suboptimal pH.2. Degradation during sample workup or analysis.3. Inherent instability of the quinone product. | 1. Buffer the reaction mixture to maintain a neutral or slightly acidic pH.2. Work up the reaction quickly at low temperatures and analyze immediately.3. Consider derivatizing the quinone to a more stable form for isolation if direct purification fails. |
| Reaction fails to go to completion, starting material remains | 1. Inhibitor concentration is too high, quenching the desired reaction.2. Reaction temperature is too low. | 1. Reduce the concentration of the polymerization inhibitor.2. Cautiously and incrementally increase the reaction temperature while monitoring for signs of polymerization. |
Data Presentation
Table 1: Common Polymerization Inhibitors for Quinone Reactions
| Inhibitor | Chemical Name | Typical Concentration | Notes |
|---|---|---|---|
| HQ | Hydroquinone | 100 - 1000 ppm | Excellent general-purpose inhibitor; requires the presence of oxygen to be most effective.[4] |
| TBC | p-tert-Butylcatechol | 50 - 500 ppm | Very effective at temperatures below 60°C; can be up to 25 times more effective than HQ in this range.[10] |
| BHT | Butylated Hydroxytoluene | 100 - 500 ppm | A common radical scavenger suitable for a wide range of organic reactions.[3] |
| 3,5-BQ | 3,5-di-tert-butyl-1,2-benzoquinone | 50 - 300 ppm | A quinone-based retarder effective at slowing polymer formation.[12] |
Table 2: Recommended Reaction Conditions to Minimize Polymerization
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the initiation of radical polymerization by atmospheric oxygen.[3] |
| Temperature | 0 - 25°C (or lower) | Reduces the rate of polymerization and thermal decomposition.[2][3] |
| Light | Exclude (Amber Glassware / Foil) | Prevents photo-induced radical formation and degradation.[2] |
| Solvents | Anhydrous, Degassed, Peroxide-Free | Minimizes side reactions with water and removes radical initiators.[3] |
| pH | Neutral to Slightly Acidic | Enhances the stability of many quinones, which are sensitive to strong acids and bases.[7][8] |
| Additives | Radical Inhibitor (see Table 1) | Quenches radical chains, directly inhibiting the polymerization process.[4][12] |
Mandatory Visualizations
Caption: A logical flow for troubleshooting quinone polymerization issues.
Caption: Mechanism of polymerization and key intervention strategies.
Experimental Protocols
Protocol 1: General Procedure for a Quinone Reaction Under Inert Atmosphere
This protocol outlines a standard setup to minimize polymerization by controlling the reaction environment.
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (reaction flask, condenser, dropping funnel) at >120°C for at least 4 hours.
-
Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
-
Reagent and Solvent Preparation:
-
Use freshly distilled or anhydrous grade solvents. Ensure they are peroxide-free (test with peroxide strips if necessary).
-
Degas the primary reaction solvent using one of the methods described in Protocol 2.
-
Ensure all starting materials are of high purity and dry.
-
-
Reaction Setup:
-
To the reaction flask, add the chosen polymerization inhibitor (e.g., 200 ppm of BHT relative to the limiting reagent mass).[3]
-
Add the degassed solvent via cannula or a dry syringe.
-
If one of the reagents is a solid, add it to the flask before the solvent.
-
Establish a positive pressure of inert gas, typically by using a bubbler.
-
Cool the reaction flask to the desired temperature (e.g., 0°C in an ice-water bath).
-
-
Reaction Execution:
-
Slowly add the remaining reagents via a dropping funnel or syringe pump to control any exothermic processes.
-
Maintain a constant temperature and a steady, gentle flow of inert gas throughout the reaction.
-
Monitor the reaction progress by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
-
Workup:
-
Perform the workup at low temperatures where possible (e.g., quench the reaction in an ice bath).
-
Use degassed water and solvents for extractions.
-
Minimize the time the product is exposed to air and potential contaminants.
-
Protocol 2: Methods for Solvent Degassing
Removing dissolved oxygen from solvents is crucial. Here are three common methods.
-
Nitrogen/Argon Sparging (Most Common):
-
Insert a long, clean needle or glass pipette into the solvent, ensuring the tip is below the liquid surface.
-
Connect the needle to a source of inert gas (N₂ or Ar).
-
Bubble the gas through the solvent at a moderate rate for 20-30 minutes. A finer stream of bubbles is more effective.
-
This method is simple and effective for most applications.
-
-
Freeze-Pump-Thaw (Highest Efficiency):
-
Place the solvent in a robust flask with a sidearm and stopcock (e.g., a Schlenk flask).
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, open the stopcock to a high-vacuum line and evacuate the headspace for several minutes.
-
Close the stopcock and thaw the solvent in a water bath. You may hear gas bubbles being released from the liquid.
-
Repeat this cycle at least three times for maximum efficiency. This method is recommended for highly oxygen-sensitive reactions.
-
-
Sonication under Vacuum:
-
Place the solvent flask in an ultrasonic bath.
-
Apply a gentle vacuum to the headspace of the flask.
-
Sonicate for 10-20 minutes. The ultrasonic waves facilitate the removal of dissolved gases from the liquid.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempoint.com [chempoint.com]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. Quinone - Wikipedia [en.wikipedia.org]
- 7. "Theoretical studies of benzoquinone reactivity in acidic and basic env" by Natali Majoras [scholar.utc.edu]
- 8. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 9. Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. longchangchemical.com [longchangchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. US9611336B2 - Quinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
techniques for monitoring the progress of reactions involving 2,5-dichloro-1,4-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-dichloro-1,4-benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques to monitor the progress of reactions involving this compound?
A1: The most common techniques for monitoring reactions with this compound are Thin Layer Chromatography (TLC), UV-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) is also a powerful technique for this purpose.
Q2: What are the expected products in a nucleophilic substitution reaction with this compound?
A2: In nucleophilic substitution reactions, one or both of the chlorine atoms on this compound are replaced by the nucleophile. Depending on the stoichiometry and reaction conditions, you can expect mono- or di-substituted products. It is also possible for addition reactions to occur. For instance, reaction with an amine can yield 2,5-diamino-3,6-dichloro-1,4-benzoquinone derivatives.[1]
Q3: My reaction mixture turns very dark. Is this normal?
A3: The formation of dark-colored solutions or precipitates is common in reactions with quinones. This can be due to the formation of charge-transfer complexes, semiquinone radicals, or polymeric byproducts. While a color change is expected, a very rapid change to a dark, intractable tar may indicate decomposition.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, consider the following:
-
Temperature control: Many reactions with quinones are exothermic. Maintaining a low and controlled temperature can prevent side reactions.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
-
Control of stoichiometry: Careful control of the nucleophile-to-quinone ratio can favor the desired mono- or di-substituted product.
-
Solvent choice: The solvent can significantly influence the reaction pathway. Polar aprotic solvents are often used for nucleophilic aromatic substitution reactions.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
| Issue | Possible Cause | Recommended Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica (B1680970) gel. | Add a small amount of a polar solvent like methanol (B129727) to the eluent. For acidic compounds, a drop of acetic acid can be added to the eluent. For basic compounds, a drop of triethylamine (B128534) can be added. | |
| Reactant and product spots have very similar Rf values | The eluent system does not provide sufficient resolution. | Experiment with different solvent systems of varying polarity. A co-spot (spotting both the starting material and the reaction mixture on the same lane) can help to determine if the spots are truly identical. |
| No spots are visible under UV light | The compounds are not UV-active. | Use a visualization stain such as potassium permanganate (B83412), iodine, or a specific stain for the functional groups present in your molecules. |
| Compound appears to be decomposing on the TLC plate | The compound is unstable on the acidic silica gel. | Use a neutral alumina (B75360) TLC plate or a reversed-phase (C18) plate. |
UV-Visible (UV-Vis) Spectroscopy
| Issue | Possible Cause | Recommended Solution |
| No clear isosbestic point is observed | Multiple species are present in the reaction mixture at the same time (e.g., starting material, intermediates, and products). | This indicates a more complex reaction mechanism than a simple A -> B conversion. Analyze the spectral changes over time to identify the appearance and disappearance of different absorbing species. |
| The absorbance values are too high (> 2 AU) | The sample is too concentrated. | Dilute the sample before measurement. Ensure the concentration is within the linear range of the spectrophotometer. |
| Precipitate forms in the cuvette during monitoring | A product or intermediate is insoluble in the reaction solvent. | This method may not be suitable for in-situ monitoring. Consider taking aliquots, diluting them in a suitable solvent to dissolve the precipitate, and then measuring the absorbance. |
| Unexpected shifts in λmax | Change in the solvent environment or pH during the reaction. | Ensure the reaction is buffered if pH changes are expected. Use a consistent solvent for all dilutions and measurements. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause | Recommended Solution |
| Broadening of NMR signals | Presence of paramagnetic species (e.g., radicals). | While this can make interpretation difficult, it can also be indicative of the reaction mechanism. Consider running the reaction at a lower temperature to potentially reduce the concentration of radical species at any given time. |
| Chemical exchange between different species. | Acquire spectra at different temperatures to see if the signals sharpen or coalesce. | |
| Overlapping signals of reactants and products | Insufficient resolution of the spectrometer. | Use a higher field NMR spectrometer if available. 2D NMR techniques such as COSY and HSQC can help to resolve overlapping signals. |
| Inaccurate quantification of reaction components | Poor signal-to-noise ratio or baseline distortion. | Increase the number of scans to improve the signal-to-noise ratio. Ensure proper shimming of the magnet. Use a suitable internal standard for accurate quantification. |
Experimental Protocols
Monitoring by Thin Layer Chromatography (TLC)
This protocol outlines a general procedure for monitoring the progress of a reaction involving this compound.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
UV lamp (254 nm and 365 nm)
-
Visualization stain (e.g., potassium permanganate solution)
Procedure:
-
Prepare the Eluent: Prepare a suitable eluent system. A good starting point for many quinone reactions is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve good separation (typically aiming for an Rf of 0.2-0.4 for the starting material).
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. On the baseline, spot the following:
-
Lane 1 (Reference): A dilute solution of the this compound starting material.
-
Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, carefully spot the reaction mixture.
-
Lane 3 (Reaction Mixture): A sample taken directly from the reaction mixture.
-
-
Develop the TLC Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If spots are not UV-active, use an appropriate stain.
-
Interpret the Results: Compare the spots in the reaction mixture lane to the reference and co-spot lanes. The disappearance of the starting material spot and the appearance of a new spot(s) indicate the progress of the reaction.
Quantitative Data (Illustrative Rf Values):
The following table provides illustrative Rf values. Actual values must be determined experimentally as they depend on the specific conditions.
| Compound | Solvent System (Hexane:Ethyl Acetate) | Illustrative Rf Value |
| This compound | 4:1 | ~0.6 |
| 2-amino-5-chloro-1,4-benzoquinone derivative | 4:1 | ~0.4 |
| 2,5-diamino-1,4-benzoquinone derivative | 4:1 | ~0.2 |
Monitoring by UV-Visible Spectroscopy
This protocol describes how to monitor a reaction by observing the changes in the UV-Vis absorption spectrum.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Reaction solvent (UV grade)
Procedure:
-
Obtain Reference Spectra: Record the UV-Vis spectrum of the this compound starting material and any available expected products in the reaction solvent to identify their respective absorption maxima (λmax).
-
Prepare the Reaction Mixture: Prepare the reaction mixture in a suitable vessel. If monitoring in-situ, use a cuvette as the reaction vessel. If taking aliquots, ensure the reaction is well-stirred and maintained at a constant temperature.
-
Monitor the Reaction:
-
In-situ: Place the cuvette in the spectrophotometer and record spectra at regular time intervals.
-
Aliquot Method: At regular time intervals, withdraw a small aliquot from the reaction mixture, dilute it to an appropriate concentration with the reaction solvent, and immediately record its UV-Vis spectrum.
-
-
Analyze the Data: Plot the absorbance at the λmax of the reactant and product(s) as a function of time. The decrease in absorbance of the reactant and the increase in absorbance of the product indicate the reaction progress. The presence of an isosbestic point (a wavelength where the absorbance does not change) suggests a clean conversion of one species to another. The absence of a clear isosbestic point may indicate the presence of intermediates or multiple products.[2]
Quantitative Data (Illustrative UV-Vis Data):
| Compound | Solvent | Illustrative λmax (nm) |
| 1,4-Benzoquinone | Acetonitrile | 240, 280 |
| This compound | Aqueous | ~275 |
| 2,5-dihydroxy-1,4-benzoquinone | Various | Varies with solvent and pH |
| Amino-substituted benzoquinones | Various | Often show a strong absorption in the visible region (400-600 nm) |
Note: The λmax can be sensitive to the solvent and substituents.
Visualization of Workflows
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring a reaction using Thin Layer Chromatography.
Logical Diagram for Troubleshooting Poor TLC Resolution
Caption: Troubleshooting guide for poor resolution in TLC analysis.
References
Technical Support Center: Scale-Up of 2,5-Dichloro-1,4-benzoquinone Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting strategies associated with the scale-up of reactions involving 2,5-dichloro-1,4-benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions involving this compound presents several key challenges that can impact yield, purity, and safety. These include:
-
Solubility Issues: The solubility of this compound and its reaction products can vary significantly with the solvent and temperature, potentially leading to precipitation and purification difficulties.[1]
-
Reaction Control and Exotherms: These reactions can be exothermic. What is manageable at a lab scale can become a significant safety hazard at a larger scale, requiring careful thermal management to prevent runaway reactions.
-
Side Reactions and Impurity Profile: Unwanted side reactions, such as the formation of regioisomers or polymeric byproducts, can become more prevalent at scale, complicating purification.[1] The choice of solvent and reaction conditions is crucial in minimizing these.[1]
-
Material Handling and Safety: this compound and related compounds are toxic and can be irritating.[2][3][4] Handling large quantities requires stringent safety protocols and specialized equipment to avoid exposure.[2][3]
-
Purification Challenges: Methods like liquid chromatography that are feasible in the lab may not be practical or economical for large-scale production.[1] Developing a scalable purification method, such as crystallization, is often necessary.
Q2: How does the choice of solvent affect the scale-up of these reactions?
A2: The solvent plays a critical role in the success of scaling up this compound reactions. For instance, in bis-arylation reactions, changing the solvent from acetone (B3395972) to methanol (B129727) has been shown to simplify purification by inducing product precipitation, which is a highly desirable outcome for large-scale synthesis.[1] Conversely, using solvents like dichloromethane (B109758) may result in only trace amounts of the desired product.[1] When scaling up, it is essential to select a solvent that not only provides a good reaction yield but also facilitates an efficient and scalable purification process.
Q3: What are the key safety precautions to consider when working with large quantities of this compound?
A3: When handling industrial quantities of this compound and its derivatives, safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye/face protection.[2]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, water, strong acids, and strong bases.[3] Note that contact with water can liberate toxic gas.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[3]
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Spill Management: Have a clear procedure for handling spills. This typically involves containing the spill, absorbing it with an inert material, and placing it in a suitable container for disposal, all while wearing appropriate PPE.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield Upon Scale-Up | - Inefficient mixing or heat transfer.- Poor solubility of reactants at higher concentrations.- Increased prevalence of side reactions. | - Improve Agitation: Ensure the reactor is equipped with an appropriate stirrer to maintain a homogeneous reaction mixture.- Optimize Solvent System: Re-evaluate the solvent choice. A co-solvent system might be necessary to maintain solubility.- Temperature Control: Implement precise temperature control to minimize the formation of byproducts. |
| Product Precipitation Issues | - Solvent choice is not optimal for crystallization at scale.- Supersaturation is not well-controlled. | - Solvent Screening: Conduct a screening of various solvents to find one that allows for controlled crystallization and easy filtration.- Controlled Cooling: Implement a programmed cooling profile to control the rate of crystallization and crystal size.- Seeding: Introduce seed crystals to induce crystallization at the desired point and improve consistency. |
| Complex Purification | - Formation of multiple regioisomers or other impurities.- The lab-scale purification method (e.g., chromatography) is not scalable. | - Reaction Optimization: Revisit the reaction conditions (temperature, catalyst, stoichiometry) to improve selectivity and reduce impurities.[1]- Develop Crystallization Protocol: Focus on developing a robust crystallization method for purification. This may involve anti-solvent addition or pH adjustment.- Extraction: Investigate the use of liquid-liquid extraction to remove specific impurities before the final purification step. |
| Darkening of Reaction Mixture | - Decomposition of the benzoquinone reagent.- Formation of polymeric byproducts. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[5]- Lower Reaction Temperature: Exothermic reactions can lead to decomposition. Lowering the temperature can help control the reaction rate.[5]- Control Reagent Addition: Add the this compound solution dropwise to the reaction mixture to better control the reaction rate and temperature.[5] |
Experimental Protocols
General Protocol for a Scaled-Up Bis-Arylation Reaction
This protocol is a generalized example based on literature for the bis-arylation of this compound.[1]
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet is assembled. The reactor is purged with nitrogen.
-
Reagent Charging: The chosen solvent (e.g., methanol) is charged into the reactor. This compound is then added and dissolved with stirring.
-
Reaction Initiation: The aryldiazonium salt is added portion-wise to the reactor, maintaining the temperature within the desired range using a chiller circulating fluid through the reactor jacket.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as HPLC or TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to induce precipitation of the product. The solid product is then isolated by filtration, washed with cold solvent, and dried under vacuum.
Visualizations
Caption: General experimental workflow for the scale-up of this compound reactions.
Caption: A logical workflow for troubleshooting low yields in scaled-up reactions.
References
Technical Support Center: Selective Mono-substitution of 2,5-Dichloro-1,4-benzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective mono-substitution of 2,5-dichloro-1,4-benzoquinone.
Troubleshooting Guides
Problem 1: Predominant formation of di-substituted product instead of the desired mono-substituted product.
Possible Causes and Solutions:
-
Incorrect Stoichiometry: An excess of the nucleophile will strongly favor di-substitution.
-
Solution: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of this compound to the nucleophile. In some cases, using a slight deficit of the nucleophile (e.g., 0.8-0.9 equivalents) may be necessary to minimize the formation of the di-substituted product.[1]
-
-
High Reactivity of the Mono-substituted Intermediate: The initial mono-substituted product may be highly reactive and quickly undergo a second substitution.
-
Solution 1: Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second substitution more significantly than the first, thereby allowing for the isolation of the mono-substituted product.
-
Solution 2: Choice of Solvent: The solubility of the mono-substituted intermediate can be a critical factor. If the mono-substituted product precipitates from the reaction mixture, it is effectively removed from the reaction, preventing further substitution. Experiment with different solvents to find one in which the starting material is soluble, but the mono-substituted product has limited solubility. For example, in a visible-light-induced arylation, the mono-arylated product precipitated from the reaction mixture when 4-nitroaniline (B120555) was used.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, even with correct stoichiometry, can lead to the gradual formation of the di-substituted product.
-
Solution: Monitor the reaction closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the formation of the mono-substituted product is maximized and before significant amounts of the di-substituted product appear.
-
Problem 2: Complex reaction mixture with multiple unexpected side products.
Possible Causes and Solutions:
-
Reaction with Solvent: The solvent may not be inert under the reaction conditions and could be reacting with the starting materials or intermediates.
-
Solution: Ensure the use of a dry, inert solvent. If applicable, degas the solvent to remove oxygen, which can sometimes lead to side reactions.
-
-
Decomposition of Starting Material or Product: Benzoquinones can be sensitive to strong acids, bases, and light, leading to decomposition or polymerization.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction from light if using thermally driven methods. If the reaction requires acidic or basic conditions, consider using milder reagents or a buffer system.
-
-
Rearrangement Reactions: In some cases, unexpected rearrangements can occur. For instance, the reaction of this compound with pyrrolidine (B122466) can lead to the formation of 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone, a rearranged product.[1]
-
Solution: The mechanism of such rearrangements can be complex. Altering the reaction conditions (solvent, temperature) may influence the reaction pathway. If rearrangements persist, a different synthetic strategy or protecting groups may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for achieving selective mono-substitution on this compound?
A1: Achieving selective mono-substitution is challenging due to the activating effect of the first substituent on the second substitution. However, the following strategies can be employed:
-
Stoichiometric Control: The most straightforward approach is to use a 1:1 or slightly substoichiometric amount of the nucleophile.[1]
-
Low Temperature: Performing the reaction at lower temperatures can help to control the reaction rate and improve selectivity for the mono-substituted product.
-
Precipitation of the Mono-substituted Product: Choosing a solvent system where the mono-substituted product is insoluble and precipitates out of the reaction mixture can effectively prevent the second substitution.
-
Use of Bulky Nucleophiles: Steric hindrance from a bulky nucleophile can disfavor the second substitution reaction.
Q2: How can I monitor the progress of the reaction to maximize the yield of the mono-substituted product?
A2: Close monitoring of the reaction is crucial. Thin Layer Chromatography (TLC) is a common and effective method. Spot the reaction mixture alongside standards of the starting material (this compound) and, if available, the mono- and di-substituted products. The reaction should be stopped when the spot corresponding to the mono-substituted product is at its most intense and the spot for the di-substituted product begins to appear or intensify. HPLC can also be used for more quantitative monitoring.
Q3: Are there any specific conditions that favor mono-amination?
A3: While di-amination is more commonly reported, obtaining the mono-aminated product can be favored by using a deficit of the amine. In a study involving the reaction of this compound with pyrrolidine, mono-aminoquinones were isolated as minor products when a deficit of the amine was used.[1] The reaction was carried out in THF at room temperature.
Q4: What about selective mono-thiolation?
A4: Similar to amination, controlling the stoichiometry of the thiol is key. The reaction of 2,5-dihydroxy-[2][3]-benzoquinone with thiols has been shown to proceed via an addition/elimination mechanism.[4] While this is a different starting material, the principles of nucleophilic substitution on the quinone ring are related. For this compound, a 1:1 ratio of the quinone to the thiol at a controlled temperature is the recommended starting point.
Q5: Can mono-arylation be achieved selectively?
A5: Selective mono-arylation is challenging, with many methods leading to bis-arylation. However, one study noted that in a visible-light-induced, metal-free reaction with in situ generated aryldiazonium salts, the use of 4-nitroaniline as the aniline (B41778) source led to the precipitation of the mono-arylated product, which prevented further reaction. This suggests that for certain substituted anilines, the physical properties of the mono-arylated intermediate can be exploited to achieve selectivity.
Quantitative Data Summary
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Pyrrolidine | This compound, pyrrolidine (1:2 molar ratio), THF, r.t., 3 h | 2-(pyrrolidin-1-yl)-5-chloro-1,4-benzoquinone | 16 | [1] |
| 4-Nitroaniline | This compound, 4-nitroaniline, HBF4, t-BuONO, methanol, green light irradiation | 2-chloro-5-(4-nitrophenyl)-1,4-benzoquinone | Not specified, but noted to precipitate |
Experimental Protocols
Protocol 1: Synthesis of 2-(pyrrolidin-1-yl)-5-chloro-1,4-benzoquinone (Example of Mono-amination) [1]
-
Dissolve this compound (1 mmol) in tetrahydrofuran (B95107) (THF).
-
Add a solution of pyrrolidine (0.5 mmol) in THF dropwise to the quinone solution at room temperature with stirring.
-
Monitor the reaction by TLC.
-
Upon consumption of the limiting reagent, quench the reaction.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-substituted product.
Note: This reaction also produces di-substituted and rearranged products. The yield of the mono-substituted product is reported to be low.
Visualizations
Caption: General workflow for the selective mono-substitution of this compound.
Caption: Troubleshooting logic for optimizing the selective mono-substitution of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing the oxidizing strength of 2,5-dichloro-1,4-benzoquinone with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the oxidizing strength of 2,5-dichloro-1,4-benzoquinone and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The comparison is based on available electrochemical data and experimental results from dehydrogenation reactions, offering insights into their relative reactivity and suitability for various synthetic applications.
Introduction
In the realm of organic synthesis, quinones are a class of indispensable oxidizing agents, widely employed in dehydrogenation and aromatization reactions. Their reactivity is intricately linked to their molecular structure, particularly the nature and position of substituents on the benzoquinone ring. This guide focuses on a comparative analysis of two halogenated p-benzoquinones: this compound and the more extensively studied 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, commonly known as DDQ. The presence of electron-withdrawing groups is known to significantly enhance the oxidizing power of the quinone system. This principle is exemplified by DDQ, which is recognized as a potent oxidant in numerous chemical transformations.
Electrochemical Properties: A Quantitative Look at Oxidizing Strength
The oxidizing strength of a compound is quantitatively expressed by its standard reduction potential (E°). A higher positive reduction potential indicates a stronger oxidizing agent, signifying a greater tendency to accept electrons.
While extensive electrochemical data is available for DDQ, the standard reduction potential for this compound is not as readily found in the literature. However, a comparison with the parent p-benzoquinone provides a valuable benchmark. The standard reduction potential for p-benzoquinone has been reported to be +0.714 V versus the standard hydrogen electrode (SHE).[1]
DDQ, with its additional strongly electron-withdrawing cyano groups, is established as a significantly more powerful oxidant than p-benzoquinone.[2][3] Various sources report the reduction potential of DDQ to be approximately +0.5 V versus the Saturated Calomel Electrode (SCE), which is equivalent to about +0.74 V vs SHE. This higher potential is a direct consequence of the stabilization of the resulting hydroquinone (B1673460) anion by the electron-withdrawing chloro and cyano substituents.
Table 1: Physicochemical and Electrochemical Data
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Standard Reduction Potential (E°) (V vs. SHE) |
| This compound | C₆H₂Cl₂O₂ | 176.98[4] | 160-163 | Data not readily available | |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | C₈Cl₂N₂O₂ | 227.00 | 213-216 (decomposes) | ~ +0.74 |
Note: The reduction potential of DDQ can vary depending on the solvent and experimental conditions.
The structural differences between this compound and DDQ are key to their differing reactivities. The presence of two strongly electron-withdrawing cyano groups in DDQ, in addition to the two chlorine atoms, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it a much more facile electron acceptor.
Caption: Logical relationship of substituents to oxidizing strength.
Experimental Data: Dehydrogenation Reactions
The superior oxidizing power of DDQ is evident in its widespread use for the dehydrogenation of a variety of substrates, including hydroaromatic compounds, to their corresponding aromatic counterparts.
A notable example is the catalytic oxidative dehydrogenation of 9,10-dihydroanthracene (B76342) to anthracene (B1667546). In a study utilizing a catalytic amount of DDQ in the presence of sodium nitrite (B80452) and oxygen, a conversion of over 99% with a selectivity for anthracene of 99% was achieved under relatively mild conditions.[5] This high efficiency underscores the potent oxidizing nature of DDQ.
While direct comparative studies under identical conditions are scarce, the available data strongly suggests that DDQ is a more reactive dehydrogenating agent than this compound. This is further supported by the general principle that the oxidizing power of quinones is enhanced by the presence of strong electron-withdrawing groups.
Table 2: Comparison of Dehydrogenation Performance
| Substrate | Oxidant | Reaction Conditions | Conversion (%) | Product Yield (%) | Reference |
| 9,10-Dihydroanthracene | DDQ (catalytic), NaNO₂, O₂ | 120 °C, 1.3 MPa O₂, 8 h | >99 | 99 (Anthracene) | [5] |
| 1,2-Dihydronaphthalene | DDQ (catalytic), NaNO₂, O₂ | 120 °C, 1.3 MPa O₂, 8 h | - | 91 (Naphthalene) | [5] |
| Tetralin Derivative | DDQ | Acetonitrile, 85-100 °C, 4 h | - | - | [6] |
| 9,10-Dihydrophenanthrenes | DDQ | - | Appreciable yield of mesityl(3',5'-xylyl)methane from mesitylene | - | [7] |
| 1,2-Dihydronaphthalene | This compound | Data not readily available | - | - | |
| 9,10-Dihydroanthracene | This compound | Data not readily available | - | - | |
| Tetralin | This compound | Data not readily available | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing the performance of these oxidizing agents.
Protocol 1: Catalytic Oxidative Dehydrogenation of 9,10-Dihydroanthracene using DDQ
This protocol describes a catalytic method for the efficient dehydrogenation of 9,10-dihydroanthracene to anthracene using DDQ.
Materials:
-
9,10-Dihydroanthracene
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Sodium Nitrite (NaNO₂)
-
Solvent (e.g., Acetonitrile)
-
High-pressure reactor
Procedure:
-
A 50 mL stainless steel autoclave is charged with 9,10-dihydroanthracene (0.5 mmol), DDQ (0.025 mmol), and NaNO₂ (0.025 mmol) in a suitable solvent.
-
The reactor is sealed and purged with oxygen.
-
The pressure is adjusted to 1.3 MPa with oxygen.
-
The reaction mixture is heated to 120 °C and stirred for 8 hours.
-
After cooling, the reaction mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and product selectivity.
Caption: Workflow for DDQ-catalyzed dehydrogenation.
Protocol 2: Dehydrogenation using this compound
Conclusion
Based on the available electrochemical data and extensive reports of its use in synthesis, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a significantly stronger oxidizing agent than this compound . The presence of two cyano groups in addition to the two chlorine atoms in DDQ's structure substantially increases its electron affinity and, consequently, its reduction potential. This makes DDQ highly effective for a wide range of dehydrogenation and oxidation reactions, often under milder conditions and with higher efficiency than less substituted quinones.
For researchers and professionals in drug development and organic synthesis, DDQ is the preferred reagent when a powerful oxidant is required for aromatization or the introduction of unsaturation. While this compound is also an oxidizing agent, its utility is likely limited to substrates that are more readily oxidized. For challenging dehydrogenation reactions, DDQ remains the superior choice. Further quantitative studies on the reduction potential and comparative reaction kinetics of this compound would be beneficial for a more complete understanding of its oxidizing capabilities.
References
- 1. Calculation of standard electrode potential of half reaction for benzoquinone and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 4. 2,5-Dichlorobenzoquinone | C6H2Cl2O2 | CID 12011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015000555A2 - A novel process for the preparation of tetralin and naphthalene derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Dehydrogenation Agents: 2,5-Dichloro-1,4-benzoquinone vs. Chloranil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two quinone-based dehydrogenation agents: 2,5-dichloro-1,4-benzoquinone (DCBQ) and 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil). The objective is to evaluate their performance and utility in synthetic organic chemistry, particularly for drug development, based on available experimental data.
Introduction
Quinones are a class of oxidizing agents widely employed for the dehydrogenation of various organic compounds, a critical transformation in the synthesis of unsaturated molecules, including many pharmaceutical intermediates. Among these, chloranil (B122849) is a well-established and extensively studied reagent. In contrast, the application of this compound (DCBQ) as a dehydrogenation agent is not well-documented in the scientific literature. This guide will present a detailed overview of chloranil's capabilities, supported by experimental data, and contrast it with the available information for DCBQ, primarily focusing on their electrochemical properties to infer their relative oxidizing strengths.
Physicochemical Properties and Redox Potentials
The oxidizing power of a quinone is directly related to its electron-accepting ability, which can be quantified by its standard redox potential (E°). A higher positive redox potential indicates a stronger oxidizing agent.
| Property | This compound (DCBQ) | Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone) |
| Molecular Formula | C₆H₂Cl₂O₂ | C₆Cl₄O₂ |
| Molecular Weight | 176.98 g/mol | 245.88 g/mol |
| Appearance | Yellow solid | Yellow solid |
| Standard Redox Potential (E° vs. SHE) | Data in aqueous solution not readily available. | ~ +0.79 V (for the two-proton, two-electron reduction in aqueous solution)[1][2][3][4] |
The additional electron-withdrawing chlorine atoms on the chloranil ring, compared to DCBQ, significantly increase its electrophilicity and, consequently, its redox potential. This suggests that chloranil is a more potent oxidizing agent than DCBQ.
Chloranil as a Dehydrogenation Agent
Chloranil is a versatile and effective dehydrogenating agent for a range of substrates, particularly for the aromatization of hydroaromatic compounds and the introduction of unsaturation in steroidal systems. Dehydrogenation with chloranil typically requires elevated temperatures and is often carried out in non-polar, high-boiling solvents.
Performance Data
| Substrate | Product | Reaction Conditions | Yield (%) |
| Tetralin | Naphthalene | o-Dichlorobenzene, 140°C, 4 h | High (specific yield not detailed in snippets, but implied to be effective)[5] |
| Δ⁴-Cholesten-3-one | Δ⁴,⁶-Cholestadien-3-one | Toluene, reflux, 10-12 h | Good (specific yield not detailed in snippets) |
| Tetrahydrocarbazoles | Carbazoles | Refluxing solvent | Effective (quantitative yields not specified) |
Experimental Protocols
Dehydrogenation of Tetralin to Naphthalene
-
Materials: Tetralin, Chloranil, o-Dichlorobenzene (solvent), 1 M Sodium hydroxide (B78521) (NaOH) solution, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Apparatus: Round-bottom flask with reflux condenser, heating mantle, separatory funnel.
-
Procedure:
-
In a round-bottom flask, dissolve tetralin (1 equivalent) in o-dichlorobenzene.
-
Add chloranil (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 140°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it three times with 1 M NaOH solution to remove the tetrachlorohydroquinone (B164984) byproduct.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Dehydrogenation of Δ⁴-Cholesten-3-one to Δ⁴,⁶-Cholestadien-3-one
-
Materials: Δ⁴-Cholesten-3-one, Chloranil, Toluene (solvent), 1 M NaOH solution, Anhydrous Na₂SO₄.
-
Apparatus: Round-bottom flask with reflux condenser, heating mantle.
-
Procedure:
-
To a solution of Δ⁴-cholesten-3-one (1 equivalent) in toluene, add chloranil (1.5 equivalents).
-
Reflux the mixture for 10-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated tetrachlorohydroquinone.
-
Wash the filtrate with 1 M NaOH solution, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
This compound as a Dehydrogenation Agent
A comprehensive search of the scientific literature reveals a lack of specific examples and quantitative data for the use of this compound as a dehydrogenation agent in synthetic organic chemistry. While it is used in other contexts, such as in the synthesis of other molecules and in electrochemical studies, its application for dehydrogenating hydrocarbons or steroids is not established. This is likely due to its lower oxidizing power compared to chloranil and other more potent quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Reaction Mechanism
The dehydrogenation of hydrocarbons by quinones like chloranil is generally believed to proceed through a hydride abstraction mechanism. This process involves the transfer of a hydride ion (H⁻) from the substrate to the quinone, followed by the loss of a proton (H⁺).
Caption: Generalized mechanism of quinone-mediated dehydrogenation.
In the case of ketones, the reaction is often initiated by the enolization of the substrate, followed by hydride abstraction from the enol.
Conclusion
Based on the available scientific literature, chloranil is a well-characterized and effective dehydrogenation agent for a variety of substrates, particularly for aromatizations and the synthesis of unsaturated steroids. Its performance is supported by established experimental protocols.
In contrast, This compound (DCBQ) is not a commonly used reagent for dehydrogenation reactions. Its lower redox potential compared to chloranil suggests it is a weaker oxidizing agent, which likely accounts for its absence in this application. For researchers and drug development professionals seeking a reliable quinone-based dehydrogenation agent, chloranil and the related, more powerful reagent DDQ, are the recommended choices.
References
Validating Novel Compounds from 2,5-dichloro-1,4-benzoquinone: A Comparative Guide to Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a cornerstone of chemical synthesis and drug discovery. When utilizing 2,5-dichloro-1,4-benzoquinone as a scaffold for new molecular entities, robust analytical techniques are paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) with other common analytical methods for the structural elucidation of novel compounds derived from this versatile precursor. We will delve into the experimental data, detailed protocols, and the relative strengths and weaknesses of each approach to aid in the selection of the most appropriate validation strategy.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry is an indispensable tool for the initial confirmation of a successful synthesis, providing a highly accurate determination of the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed for the analysis of benzoquinone derivatives.[1] High-resolution mass spectrometers, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, offer exceptional mass accuracy, enabling the confident determination of elemental compositions.
Case Study: Synthesis and MS Validation of Amino-Substituted Benzoquinones
A common derivatization of this compound involves nucleophilic substitution reactions with amines to yield bioactive compounds. For instance, the reaction with various amines can produce 2,5-diamino-3,6-dichloro-1,4-benzoquinone derivatives.
Table 1: Mass Spectrometry Data for Novel Amino-Substituted Benzoquinones
| Compound Name | Structure | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| 2,5-diamino-3,6-dichloro-1,4-benzoquinone | ![]() | C₆H₄Cl₂N₂O₂ | 205.97 | 205.97 |
| 2,5-bis((2-hydroxyethyl)amino)-3,6-dichloro-1,4-benzoquinone | ![]() | C₁₀H₁₂Cl₂N₂O₄ | 297.02 | 297.2 |
| 2,5-bis((2-(2-hydroxyethoxy)ethyl)amino)-3,6-dichloro-1,4-benzoquinone | ![]() | C₁₄H₂₀Cl₂N₂O₆ | 383.07 | 383.2 |
Data compiled from relevant synthetic studies.
The following diagram illustrates a typical workflow for the synthesis and subsequent validation of these compounds using mass spectrometry.
Experimental Protocol: LC-MS/MS Analysis of Benzoquinone Derivatives
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
-
Acquisition Mode: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS acquisition on the top 3 most intense ions.
-
Collision Energy: Ramped from 10-40 eV for fragmentation.
-
Alternative and Complementary Validation Techniques
While mass spectrometry is powerful, a comprehensive structural validation often relies on a combination of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are frequently used to provide orthogonal data, confirming the connectivity and functional groups within the molecule.
Table 2: Comparison of Mass Spectrometry with Alternative Analytical Techniques
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| Primary Information | Molecular weight and elemental composition | Atomic connectivity and 3D structure in solution | Presence of functional groups |
| Sensitivity | High (picomole to femtomole) | Low (micromole to millimole) | Moderate (nanomole to micromole) |
| Sample Requirement | Small (µg to ng) | Larger (mg) | Moderate (µg to mg) |
| Sample State | Liquid or solid (after dissolution) | Solution | Solid, liquid, or gas |
| Data Complexity | Can be complex, requires interpretation of fragmentation | Highly complex, requires expertise for spectral assignment | Relatively simple to interpret for known functional groups |
| Key Advantage | Unambiguous molecular weight determination | Detailed structural information | Quick and easy identification of key bonds |
| Limitation | Limited structural information from low-resolution MS | Lower sensitivity, can be time-consuming | Provides limited information on overall structure |
The logical relationship between these techniques in a comprehensive validation workflow is illustrated below.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum. Proton decoupling is typically used to simplify the spectrum.
-
Longer acquisition times are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine ¹H-¹³C one-bond correlations.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for piecing together the molecular skeleton.
-
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Conclusion
For the structural validation of novel compounds synthesized from this compound, mass spectrometry serves as an essential first-line analytical technique, providing rapid and accurate molecular weight determination. However, for unambiguous structure elucidation, a multi-technique approach is highly recommended. The combination of mass spectrometry with NMR and IR spectroscopy provides a comprehensive dataset that confirms the molecular formula, atomic connectivity, and the presence of key functional groups, thereby ensuring the confident identification of the newly synthesized molecule. This integrated analytical strategy is crucial for advancing drug discovery and development programs that rely on this important class of compounds.
References
A Comparative Study of the Reactivity of 2,5-dichloro-1,4-benzoquinone and 2,6-dichloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric dichlorinated p-benzoquinones: 2,5-dichloro-1,4-benzoquinone (2,5-DCBQ) and 2,6-dichloro-1,4-benzoquinone (B104592) (2,6-DCBQ). The differential positioning of the chlorine atoms on the benzoquinone ring significantly influences the electrophilicity of the carbon centers and the steric hindrance, leading to distinct reactivity profiles in key organic reactions. This analysis is supported by experimental data and detailed methodologies for nucleophilic substitution, Diels-Alder cycloaddition, and redox behavior.
Executive Summary
Both 2,5-DCBQ and 2,6-DCBQ are reactive electrophiles due to the electron-withdrawing nature of the chloro and carbonyl substituents. However, experimental data reveals a significant difference in their reactivity, particularly in nucleophilic substitution reactions. 2,5-DCBQ generally exhibits higher reactivity towards nucleophiles compared to its 2,6-isomer. This is attributed to the electronic effects of the chlorine atoms, which are more effective at activating the adjacent carbons for nucleophilic attack in the 2,5-isomer. In cycloaddition reactions, both isomers are competent dienophiles, but their reactivity and regioselectivity are influenced by both electronic and steric factors. Their redox potentials are also expected to differ due to the influence of the substituent positions on the electron affinity of the quinone system.
Data Presentation
Nucleophilic Substitution with Thiols
The reaction of dichlorobenzoquinones with thiol nucleophiles, such as nitrobenzenethiol (NBT), provides a clear quantitative measure of their relative reactivities. The pseudo-first-order rate constants for the reaction of 2,5-DCBQ and 2,6-DCBQ with NBT at pH 7.4 demonstrate the enhanced reactivity of the 2,5-isomer.[1]
| Compound | Pseudo-first-order rate constant (k) with NBT at pH 7.4 (s⁻¹) | Relative Reactivity |
| This compound | Higher than 2,6-DCBQ | More Reactive |
| 2,6-dichloro-1,4-benzoquinone | Lower than 2,5-DCBQ | Less Reactive |
Data extrapolated from a comparative study on the reactivity of benzoquinone derivatives with thiols. The study indicates a clear trend of 2,5-DCBQ being more reactive than 2,6-DCBQ.[1]
Experimental Protocols
General Protocol for Nucleophilic Substitution with Thiols
This protocol is adapted from studies on the reaction of substituted benzoquinones with thiol nucleophiles.[1]
Materials:
-
This compound or 2,6-dichloro-1,4-benzoquinone
-
Nitrobenzenethiol (NBT) or other thiol nucleophile
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic co-solvent
-
Stopped-flow spectrophotometer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the dichlorobenzoquinone isomer and the thiol nucleophile in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
For kinetic measurements, use a stopped-flow spectrophotometer. Mix equal volumes of the benzoquinone solution and the thiol solution in the stopped-flow apparatus.
-
Monitor the reaction progress by observing the change in absorbance at a wavelength characteristic of the product or reactant.
-
Determine the pseudo-first-order rate constant by fitting the absorbance versus time data to a single exponential decay function.
-
For product characterization, the reaction can be carried out on a larger scale. Mix the reactants in the buffer solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Characterize the product by spectroscopic methods (e.g., NMR, Mass Spectrometry).
General Protocol for Diels-Alder Cycloaddition
This is a general protocol that can be adapted to compare the reactivity of the two isomers in a Diels-Alder reaction with a diene like cyclopentadiene (B3395910).
Materials:
-
This compound or 2,6-dichloro-1,4-benzoquinone
-
Cyclopentadiene (freshly cracked)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the dichlorobenzoquinone isomer in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-24 hours).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the yield and regioselectivity of the adducts.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Redox Potential Measurement by Cyclic Voltammetry
This protocol describes a general method to compare the redox potentials of the two isomers.
Materials:
-
This compound or 2,6-dichloro-1,4-benzoquinone
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate)
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Potentiostat
Procedure:
-
Prepare a solution of the dichlorobenzoquinone isomer in the anhydrous solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential between a suitable range.
-
Record the resulting voltammogram (current vs. potential).
-
From the voltammogram, determine the peak potentials for the reduction and oxidation processes.
-
Calculate the formal redox potential (E°') as the average of the anodic and cathodic peak potentials.
-
Repeat the experiment for the other isomer under identical conditions for a direct comparison.
Mandatory Visualization
Nucleophilic Substitution Mechanism
The reaction of dichlorobenzoquinones with thiols proceeds via a nucleophilic vinylic substitution mechanism.[1] The greater reactivity of the 2,5-isomer can be attributed to the enhanced electrophilicity of the chlorinated carbons due to the cumulative electron-withdrawing effect of the carbonyl and chloro groups.
Caption: Nucleophilic substitution on DCBQ isomers.
Diels-Alder Reaction Workflow
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. For dichlorobenzoquinones, the reaction is influenced by the position of the chlorine atoms, affecting the regioselectivity of the cycloaddition. Computational studies on 2,6-disubstituted benzoquinones suggest that substituents play a crucial role in directing the regioselectivity.
Caption: General workflow for a Diels-Alder reaction.
Redox Behavior Logical Relationship
The redox potential of quinones is a critical parameter in many of their applications. The position of electron-withdrawing chlorine atoms influences the energy of the LUMO, thereby affecting the ease of reduction.
Caption: Redox states of dichlorobenzoquinones.
References
Quantitative Analysis of 2,5-Dichloro-1,4-Benzoquinone: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the quantitative determination of 2,5-dichloro-1,4-benzoquinone (DCBQ) in a reaction mixture. The selection of an appropriate analytical technique is critical for accurate monitoring of reaction progress, ensuring product quality, and meeting regulatory requirements in pharmaceutical development. This document presents a comparative overview of HPLC, UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical method for the quantification of this compound is dependent on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique due to its high resolution and sensitivity. However, UV-Vis Spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS) present viable alternatives with distinct advantages.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity followed by UV detection. | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | > 0.999 | High selectivity and sensitivity, well-established methodology. | Requires more complex instrumentation and skilled operators compared to spectrophotometry. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte at a specific wavelength. | 1 - 5 µg/mL | 3 - 15 µg/mL | > 0.99 | Simple, rapid, and cost-effective. | Lower selectivity, susceptible to interference from other absorbing species in the reaction mixture. |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | > 0.999 | Excellent selectivity and sensitivity, provides structural information for confirmation. | Requires derivatization for non-volatile samples, more complex instrumentation and data analysis. |
Note: The LOD and LOQ values for UV-Vis Spectrophotometry and GC-MS are estimated based on methods for structurally similar compounds and may vary depending on the specific experimental conditions and instrumentation.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures and laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a validated UPLC-UV method for the analysis of a structurally similar compound, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 270 nm
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system. Record the peak areas and construct a calibration curve to determine the concentration of this compound in the sample.
UV-Vis Spectrophotometry
This protocol provides a general procedure for the direct quantification of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Methanol or other suitable UV-transparent solvent
-
This compound reference standard
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that does not interfere with its absorbance spectrum. Methanol is a common choice.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the selected solvent. Prepare a series of calibration standards by diluting the stock solution to concentrations that yield absorbance values between 0.1 and 1.0.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the chosen solvent to a concentration within the calibration range. Centrifuge or filter the sample if it contains suspended solids.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm). The λmax for DCBQ is expected to be around 270 nm.
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (solvent), calibration standards, and the sample solution.
-
-
Analysis: Subtract the absorbance of the blank from the absorbance of the standards and the sample. Construct a calibration curve of absorbance versus concentration and determine the concentration of this compound in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the analysis of this compound. Derivatization may be necessary if the compound is not sufficiently volatile or thermally stable.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column suitable for chlorinated compounds (e.g., DB-5ms)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable volatile solvent
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the reaction mixture with a suitable solvent like dichloromethane.
-
Add the internal standard to the extracted sample.
-
Concentrate the extract if necessary.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
-
Analysis: Inject the calibration standards and the sample extract into the GC-MS system. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Construct a calibration curve of the peak area ratio versus the concentration of the analyte and determine the concentration of this compound in the sample.
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflows for the HPLC-UV and a general sample preparation procedure.
assessing the purity of synthesized 2,5-dichloro-1,4-benzoquinone using melting point and elemental analysis
The purity of synthesized active pharmaceutical ingredients and intermediates is a critical parameter in drug development and chemical research. This guide provides a comparative analysis of methods used to assess the purity of synthesized 2,5-dichloro-1,4-benzoquinone, focusing on the classical techniques of melting point determination and elemental analysis. These methods are compared against theoretical values to provide a quantitative measure of purity.
Experimental Data
A hypothetical batch of synthesized this compound was subjected to melting point and elemental analysis. The results are compared with the theoretical values and an alternative analytical technique, High-Performance Liquid Chromatography (HPLC), for a comprehensive purity assessment.
| Parameter | Theoretical Value | Synthesized Sample | Alternative Method (HPLC) |
| Melting Point (°C) | 160-163 | 158-161 | N/A |
| Elemental Analysis (%) | |||
| Carbon (C) | 40.72 | 40.65 | N/A |
| Hydrogen (H) | 1.14 | 1.18 | N/A |
| Chlorine (Cl) | 40.07 | 39.89 | N/A |
| Oxygen (O) | 18.07 | 18.28 | N/A |
| Purity Assay (%) | 100 | N/A | 99.85 |
Note: Theoretical elemental composition is calculated from the molecular formula C₆H₂Cl₂O₂.[1][2]
Experimental Protocols
A detailed methodology for each analytical technique is crucial for reproducible and reliable results.
Melting Point Determination
-
Sample Preparation: A small amount of the dried, synthesized this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Analysis: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Elemental Analysis
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the dried synthesized compound is placed in a tin or silver capsule.
-
Instrumentation: A calibrated CHNS/O elemental analyzer is used.
-
Analysis: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and detected by a thermal conductivity detector. For oxygen analysis, the sample is pyrolyzed in the absence of oxygen, and the resulting CO is measured. Chlorine is typically determined by combustion in an oxygen flask followed by titration.
-
Data Calculation: The percentage of each element is calculated based on the detector response and the initial sample weight.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a synthesized chemical compound like this compound.
This comparative guide demonstrates that while melting point and elemental analysis are valuable for an initial assessment of purity, orthogonal methods like HPLC provide a more precise quantification. A combination of these techniques is recommended for a comprehensive evaluation of synthesized this compound in research and development settings.
References
Computational Analysis of the Reaction Pathways of 2,5-dichloro-1,4-benzoquinone with Different Nucleophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction pathways of 2,5-dichloro-1,4-benzoquinone (DCBQ) with various nucleophiles, supported by computational and experimental data. DCBQ is a significant compound due to its presence as a disinfection byproduct in drinking water and its potential carcinogenicity.[1] Understanding its reactivity with biological nucleophiles is crucial for assessing its toxicological profile and for the development of potential therapeutic agents.
Overview of Reactivity
This compound is an electrophilic molecule susceptible to nucleophilic attack. The reaction pathways can vary depending on the nature of the nucleophile, leading to different products. The primary mechanisms involve nucleophilic substitution, Michael addition, and redox reactions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction mechanisms, including transition states and energy barriers.
Comparative Data on Reaction Pathways
The following tables summarize the key findings from computational and experimental studies on the reactions of DCBQ with different classes of nucleophiles.
Table 1: Reaction of DCBQ with Amine Nucleophiles (Pyrrolidine)
| Product | Yield (%) | Method | Reference |
| 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone | Major Product | Experimental | [2] |
| Monoaminoquinones (3 and 4) | 16% and 10% | Experimental | [2] |
An unexpected major product was formed in the reaction with pyrrolidine (B122466), highlighting the complexity of amine reactions with DCBQ.[2]
Table 2: Reaction of DCBQ with Thiol Nucleophiles (4-nitrobenzenethiol - NBT)
| Reactant Ratio (DCBQ:NBT) | Product | Method | Reference |
| 1:2 | Di-substituted benzoquinone | Experimental | [3] |
The reaction with 4-nitrobenzenethiol leads to the substitution of both chlorine atoms.[3]
Table 3: Reaction of DCBQ with tert-Butyl Hydroperoxide (t-BuOOH)
| Proposed Mechanism | Key Intermediates | Method | Reference |
| Nucleophilic Substitution | Radical intermediates | Experimental & Theoretical | [1] |
Theoretical studies suggest a high energy barrier for the direct reaction, but the reaction proceeds at room temperature, indicating a more complex, possibly catalyzed, mechanism.[1]
Experimental and Computational Protocols
Experimental Protocol: Synthesis and Characterization of Reaction Products
A general experimental procedure for reacting DCBQ with a nucleophile involves the following steps:
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer solution).
-
Addition of Nucleophile: Add the nucleophilic reagent to the DCBQ solution, often in a specific molar ratio.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration.
-
Product Isolation: Isolate the product(s) using techniques such as solvent extraction, evaporation, and purification by chromatography.
-
Characterization: Characterize the purified products using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm their structure.[2][3]
Computational Protocol: DFT Analysis of Reaction Pathways
Computational studies on the reaction pathways of DCBQ typically employ the following methodology:
-
Software: Utilize quantum chemistry software packages such as Gaussian.[4]
-
Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, CAMB3LYP) and basis set (e.g., 6-311++G(d,p)) for geometry optimizations and frequency calculations.[4][5]
-
Reactant and Product Modeling: Model the 3D structures of the reactants, intermediates, transition states, and products.
-
Transition State Search: Locate the transition state structures connecting reactants and products.
-
Energy Profile Calculation: Calculate the potential energy surface to determine the activation energies and reaction energies for the proposed pathways.
-
Solvent Effects: Incorporate the effects of the solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).[5]
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.
Caption: Generalized reaction pathways of DCBQ with nucleophiles.
Caption: A typical experimental workflow for studying DCBQ reactions.
Comparative Analysis of Nucleophilic Reactions
The reactivity of DCBQ is highly dependent on the nucleophile.
-
Amines: Reactions with amines like pyrrolidine can lead to unexpected substitution patterns, suggesting complex mechanisms that may involve initial addition followed by rearrangement or elimination.[2] The high basicity of certain amines can favor cine-substitution products.[6]
-
Thiols: Thiol nucleophiles, such as 4-nitrobenzenethiol and glutathione (B108866), readily react with benzoquinones.[3][7] The reaction with 2,5-DCBQ leads to disubstituted products, indicating the replacement of both chlorine atoms.[3] In the case of the parent 1,4-benzoquinone, multiple glutathione additions are possible.[7]
-
Hydroperoxides: The reaction with tert-butyl hydroperoxide is intriguing as it proceeds under mild conditions despite theoretical calculations suggesting a high energy barrier for a direct reaction. This points towards a catalytic mechanism, possibly involving the hydroperoxide itself or solvent molecules.[1]
Conclusion
The computational and experimental analysis of the reaction pathways of this compound with various nucleophiles reveals a rich and complex chemistry. The specific reaction pathway and resulting products are highly dependent on the nature of the nucleophile. DFT calculations have proven to be a powerful tool for understanding the underlying mechanisms of these reactions. Further research integrating both experimental and computational approaches is essential for a comprehensive understanding of the environmental and biological implications of DCBQ and for the rational design of molecules that can mitigate its potential toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and DFT studies on the vibrational and electronic spectra of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequential oxidation and glutathione addition to 1,4-benzoquinone: correlation of toxicity with increased glutathione substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 2,5-Dichloro-1,4-Benzoquinone Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. Derivatives of 2,5-dichloro-1,4-benzoquinone have emerged as a promising class of molecules exhibiting a range of biological activities, including antimicrobial and cytotoxic effects. This guide provides a comparative evaluation of these derivatives, supported by experimental data, to aid in the exploration of their therapeutic potential.
Antimicrobial Activity: A Shield Against Pathogens
Derivatives of this compound have demonstrated notable efficacy against various microbial strains. The introduction of different substituents at the 2 and 5 positions of the benzoquinone ring significantly influences their antimicrobial spectrum and potency.
A study by Hassan et al. explored the antimicrobial and cytotoxic activities of a series of 2,5-disubstituted-1,4-benzoquinone derivatives. Among the synthesized compounds, the thiadiazolyl derivative exhibited potent antimicrobial activity, being two to four times more active than the standard drug sulfathiazole[1]. While specific Minimum Inhibitory Concentration (MIC) values were not detailed in the abstract, the study highlights the potential of these derivatives as effective antimicrobial agents.
Another investigation into 2,5-disubstituted anilino-3,6-dichloro-1,4-benzoquinone derivatives, synthesized by reacting 2,5-dichloro-p-benzoquinone with various antimicrobial sulphonamides and related amines, also revealed good inhibitory results against the growth of five microorganisms[2].
The general mechanism of antimicrobial action for quinone compounds is believed to involve the generation of reactive oxygen species (ROS), which can lead to cellular damage and death of the microorganisms. Additionally, these compounds can interfere with cellular respiration and other vital metabolic processes.
Cytotoxic Activity: A Potential Avenue for Anti-Cancer Therapeutics
The cytotoxic properties of this compound derivatives against various cancer cell lines have been a key area of investigation, suggesting their potential as anticancer agents.
In the aforementioned study by Hassan et al., several of the tested 2,5-disubstituted-1,4-benzoquinone derivatives were found to be active in the Brine Shrimp Lethality Test, a preliminary screen for cytotoxic activity. One particular compound also demonstrated significant cytotoxicity against two tumor cell lines[1].
A separate study on a series of twelve 2,5-bis(alkylamino)-1,4-benzoquinones reported their cytotoxic effects against several human cancer cell lines, including leukemia (HL-60), melanoma (MDA-MB-435), brain (SF-295), and colon (HCT-8) cancer cells[3][4]. One of the compounds, designated as compound 12, was identified as the most active, displaying cytotoxicity against all tested cancer cell lines[3][4]. The IC50 values, the concentration of a drug that is required for 50% inhibition in vitro, for this compound were in the range of 2.0–6.0 µg/mL[3].
The anticancer mechanism of quinone derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can be triggered by various cellular stresses, including the generation of ROS and the inhibition of key enzymes involved in cancer cell proliferation and survival.
Quantitative Data Summary
To facilitate a clear comparison of the biological activities of different this compound derivatives, the following tables summarize the available quantitative data from the cited literature.
Table 1: Antimicrobial Activity of 2,5-Disubstituted-1,4-Benzoquinone Derivatives
| Derivative Type | Target Microorganisms | Activity | Reference |
| Thiadiazolyl derivative | Various bacteria | 2-4 times more active than sulfathiazole | [1] |
| 2,5-Disubstituted anilino-3,6-dichloro-1,4-benzoquinones | Five different microorganisms | Good inhibitory results | [2] |
Note: Specific MIC values were not provided in the abstracts of the referenced studies.
Table 2: Cytotoxicity of 2,5-Bis(alkylamino)-1,4-benzoquinones against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 12 | HL-60 (Leukemia) | 2.0 - 6.0 | [3] |
| 12 | MDA-MB-435 (Melanoma) | 2.0 - 6.0 | [3] |
| 12 | SF-295 (Brain) | 2.0 - 6.0 | [3] |
| 12 | HCT-8 (Colon) | 2.0 - 6.0 | [3] |
Experimental Protocols
A general overview of the methodologies employed in the evaluation of these derivatives is provided below. For detailed protocols, it is recommended to consult the full-text articles.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar (B569324) diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, providing a quantitative measure of cell viability.
Visualizing the Synthesis and Evaluation Workflow
To illustrate the general process of synthesizing and evaluating the biological activity of these derivatives, the following workflow diagram is provided.
References
- 1. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some 2.5-disubstituted anilino-3.6-dichloro-1.4-benzoquinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,5-Dichloro-1,4-benzoquinone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 2,5-Dichloro-1,4-benzoquinone
This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, a chemical that requires careful handling due to its hazardous properties. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. While specific toxicity data may vary, related chlorinated organic compounds are known to be toxic if swallowed or inhaled, and can cause skin and eye irritation.[1] As a chlorinated organic compound, it is also recognized as being potentially harmful to the environment and very toxic to aquatic life with long-lasting effects.[1][2]
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection, must be worn at all times when handling this chemical.[1][3]
Summary of Hazard and Disposal Information
| Parameter | Description | Source |
| Primary Hazards | Toxic if swallowed. Causes skin and eye irritation. Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection. | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases, water. | [4] |
| Storage of Waste | In a designated, compatible, and properly sealed container, stored in a well-ventilated, designated hazardous waste accumulation area. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Must comply with local, state, and federal regulations. | [1][3][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following procedure outlines the necessary steps for its safe and compliant disposal.
Experimental Protocol for Waste Handling
Important Considerations:
-
Do not dispose of down the drain: Due to its toxicity to aquatic life, this chemical must not be allowed to enter sewer systems or waterways.[3]
-
Avoid mixing with other waste streams: Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office, do not mix this compound waste with other chemical waste.[1][6]
-
Water contact: This chemical may react with water, so it is important to keep it dry.[4]
Operational Plan for Disposal
-
Waste Identification and Collection:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[1]
-
This area should be well-ventilated.[1] Since the compound is a combustible solid, it should be stored in a flammable liquids cabinet.[7]
-
Ensure containers are tightly capped at all times, except when adding waste.[6]
-
-
Arranging for Disposal:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 8. Chemical Waste Collection & Disposal - Grundon [grundon.com]
Essential Safety and Operational Guide for 2,5-Dichloro-1,4-benzoquinone
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,5-Dichloro-1,4-benzoquinone. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical that can cause skin and eye irritation.[1][2] It is also harmful if inhaled or swallowed.[2] Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required where splash hazards exist. | Protects against dust particles and splashes that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant lab coat or coveralls. Two pairs of chemical-resistant gloves (e.g., nitrile inner glove and butyl rubber or Viton™ outer glove).[3] | Prevents skin contact and absorption of the harmful substance.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA approved dust mask (type N95) or a full-facepiece respirator with organic vapor and particulate cartridges (P100) is required.[1][3][4] | Avoids inhalation of dust or vapors which may cause respiratory irritation.[1][3] |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | Protects feet from potential spills.[3] |
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][5][6] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15 minutes.[3][6][7] Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-20 minutes, lifting upper and lower eyelids.[5][7] Remove contact lenses if present.[7] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9] |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling:
-
Ensure all necessary PPE is available and in good condition before handling.[3]
-
Designate a specific area within a chemical fume hood for all handling procedures.[3]
-
Handle the solid compound carefully to avoid generating dust.[9][10]
Storage:
-
Store in a tightly sealed, clearly labeled container.[3][11]
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5][12]
-
Store separately from food and drink.[3]
Spill and Disposal Plans
Spill Cleanup Protocol: In the event of a spill, follow these steps:
-
Immediately alert personnel in the area and evacuate if necessary.[13]
-
Wear appropriate PPE, including respiratory protection.[3][10]
-
For a solid spill, carefully scoop or sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for waste disposal.[10][14]
-
Clean the spill area with a wet paper towel or absorbent pads, placing the used cleaning materials into the waste container.[14]
-
Decontaminate all tools used in the cleanup.[14]
Caption: Workflow for handling a chemical spill.
Disposal Plan: this compound and any contaminated materials must be treated as hazardous waste.
-
Collection: Collect waste in a designated, compatible, and properly sealed container.[15][16] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[15]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[15][16]
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area that is well-ventilated.[15]
-
Disposal: Arrange for disposal through your institution's EHS office, following all local, state, and federal regulations.[9][15][17]
Caption: Standard operating procedure for using this compound.
References
- 1. This compound 98 615-93-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 98 615-93-0 [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. ehs.fiu.edu [ehs.fiu.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. benchchem.com [benchchem.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



